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Core Science & Biosynthesis

Foundational

(2E)-2-cyano-2-butenoic acid CAS number and properties

The following technical whitepaper provides an in-depth analysis of (2E)-2-cyano-2-butenoic acid, detailing its physicochemical properties, synthetic pathways, and applications in drug development. Physicochemical Profil...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical whitepaper provides an in-depth analysis of (2E)-2-cyano-2-butenoic acid, detailing its physicochemical properties, synthetic pathways, and applications in drug development.

Physicochemical Profile, Synthetic Utility, and Drug Development Applications

Executive Summary

(2E)-2-Cyano-2-butenoic acid (CAS 759-72-8), also known as


-cyanocrotonic acid, is a critical electrophilic building block in organic synthesis and medicinal chemistry. Characterized by its electron-deficient alkene moiety, it serves as a potent Michael acceptor, making it invaluable for the design of covalent inhibitors and the synthesis of complex heterocycles. This guide delineates the molecule's structural identity, optimized synthesis protocols, and its strategic role in developing cysteine-targeting therapeutics.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Nomenclature and Identification[2][3]
  • IUPAC Name: (2E)-2-Cyano-2-butenoic acid[1]

  • Common Synonyms:

    
    -Cyanocrotonic acid; Ethylidene cyanoacetic acid; 2-Cyano-2-butenoic acid
    
  • CAS Number: 759-72-8 (Specific to the (E)-isomer or generic mixture, often used interchangeably in catalogs)

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [1]
  • Molecular Weight: 111.10 g/mol

  • SMILES: C/C=C(\C#N)/C(=O)O

Physicochemical Data

The following properties are critical for handling and formulation.

PropertyValue / DescriptionNote
Appearance White to off-white crystalline solidHygroscopic tendency
Melting Point 98 – 102 °CVaries with stereopurity
Boiling Point ~280 °C (Predicted)Decomposes before boiling at atm pressure
Solubility Soluble in DMSO, DMF, Ethanol, MethanolSparingly soluble in water
pKa ~2.5 – 3.0Enhanced acidity due to

-cyano group
Stereochemistry (E)-Isomer (Trans-methyl/carboxyl)Thermodynamically favored over (Z)
Structural Analysis

The molecule features a push-pull system where the alkene is polarized by two electron-withdrawing groups (cyano and carboxyl) at the


-position. This unique electronic environment facilitates:
  • Nucleophilic Attack: Highly susceptible to Michael addition at the

    
    -carbon (C3).
    
  • Acidity: The

    
    -proton (in the saturated precursor) is highly acidic, but in the unsaturated form, the electron-withdrawing nature stabilizes the conjugate base of the carboxylic acid.
    

Synthetic Pathways & Mechanism[8]

The industrial and laboratory standard for synthesizing (2E)-2-cyano-2-butenoic acid is the Knoevenagel Condensation . This reaction couples acetaldehyde with cyanoacetic acid, typically favoring the E-isomer due to steric thermodynamics.

Reaction Mechanism (Knoevenagel Condensation)

The reaction proceeds via the deprotonation of cyanoacetic acid to form an enolate, which attacks the carbonyl carbon of acetaldehyde. Subsequent dehydration yields the


-unsaturated acid.

Knoevenagel Start Acetaldehyde (CH3CHO) Intermediate Aldol Intermediate (Transient) Start->Intermediate Base Cat. (-H2O) Reagent Cyanoacetic Acid (NC-CH2-COOH) Reagent->Intermediate Product (2E)-2-Cyano-2-butenoic Acid Intermediate->Product Dehydration (-H2O)

Figure 1: Knoevenagel condensation pathway for the synthesis of (2E)-2-cyano-2-butenoic acid.

Stereoselectivity

The E-isomer (where the bulky methyl group and the carboxylic acid group are trans to each other) is generally the major product. The steric repulsion between the methyl group and the carboxylic acid in the Z-isomer is significant, driving the equilibrium toward the E-form during the dehydration step.

Experimental Protocols

Synthesis of (2E)-2-Cyano-2-butenoic Acid

Objective: To synthesize high-purity (2E)-2-cyano-2-butenoic acid on a 10g scale.

Reagents:

  • Cyanoacetic acid (10.0 g, 117 mmol)

  • Acetaldehyde (6.2 g, 140 mmol) [Use freshly distilled or paraldehyde equivalent]

  • Ammonium acetate (0.9 g, 10 mol%)

  • Acetic acid (glacial, 30 mL)

  • Toluene (50 mL) [For azeotropic water removal]

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Mixing: Add cyanoacetic acid, ammonium acetate, acetic acid, and toluene to the flask.

  • Addition: Cool the mixture to 0°C. Slowly add acetaldehyde (or paraldehyde) to prevent rapid volatilization.

  • Reflux: Heat the mixture to reflux (bath temp ~110°C). Monitor water collection in the Dean-Stark trap. Continue until water evolution ceases (approx. 3-5 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove toluene and acetic acid.

    • The residue will solidify upon cooling.

  • Purification:

    • Recrystallize the crude solid from hot water or a water/ethanol (9:1) mixture.

    • Filter the crystals and wash with cold water.[2]

    • Dry in a vacuum oven at 40°C overnight.

  • Yield: Expected yield is 60-75% (approx. 8-10 g).

Analytical Characterization (Expected Data)
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       12.5 (s, 1H, -COOH)
      
    • 
       7.65 (q, J = 7.2 Hz, 1H, =CH-)
      
    • 
       2.10 (d, J = 7.2 Hz, 3H, -CH3)
      
    • Note: The quartet at 7.65 ppm is characteristic of the

      
      -proton deshielded by both the cyano and carboxyl groups.
      
  • IR Spectroscopy (ATR):

    • ~2220 cm

      
       (C
      
      
      
      N stretch, weak/medium)
    • ~1690-1710 cm

      
       (C=O stretch, strong)
      
    • ~1620 cm

      
       (C=C stretch)
      

Applications in Drug Development[3][9][10]

Covalent Inhibitor Design (Targeted Covalent Drugs)

(2E)-2-Cyano-2-butenoic acid derivatives function as "warheads" for covalent drugs. The electrophilic


-carbon can react specifically with nucleophilic cysteine residues in a target protein's active site.

Mechanism of Action: The Michael addition forms a stable covalent bond, permanently inhibiting the enzyme. The cyano group enhances the electrophilicity of the double bond compared to simple crotonates, increasing reactivity toward cysteine thiols.

MichaelAddition Enzyme Enzyme-Cysteine-SH Complex Transition State Enzyme->Complex Warhead (2E)-2-Cyano-2-butenoic Acid Warhead->Complex Adduct Covalent Enzyme-Inhibitor Adduct Complex->Adduct Michael Addition

Figure 2: Mechanism of covalent inhibition via Michael addition to a cysteine residue.

Precursor for Heterocycles

The molecule is a versatile intermediate for synthesizing:

  • Pyrimidines: Condensation with amidines or urea.

  • Pyrroles: Reaction with isocyanides.

  • 
    -Amino Acids:  Asymmetric hydrogenation yields 
    
    
    
    -amino acids, which are non-proteinogenic building blocks for peptidomimetics.

Safety & Handling (MSDS Highlights)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work in a fume hood.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent polymerization or degradation.

  • Disposal: Dispose of as hazardous organic waste.

References

  • Sigma-Aldrich. (2024). Product Specification: 2-Cyanobut-2-enoic acid (CAS 759-72-8). Retrieved from

  • Jones, G. (2011). The Knoevenagel Condensation. In Organic Reactions.[2] Wiley. [Link]

  • PubChem. (2024). Compound Summary for CID 69904: 2-Cyano-2-butenoic acid. National Library of Medicine. Retrieved from

  • Beilstein/Reaxys Database. Entry for CAS 759-72-8. (Historical physical property data).[3][4]

Sources

Exploratory

2-Cyano-2-butenoic acid chemical structure and IUPAC name

An In-depth Technical Guide: 2-Cyano-2-butenoic Acid Abstract This technical guide provides a comprehensive overview of 2-cyano-2-butenoic acid, a versatile bifunctional molecule of significant interest to researchers in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: 2-Cyano-2-butenoic Acid

Abstract

This technical guide provides a comprehensive overview of 2-cyano-2-butenoic acid, a versatile bifunctional molecule of significant interest to researchers in organic synthesis and medicinal chemistry. We will delve into its precise chemical structure, including IUPAC nomenclature and stereochemical considerations. The guide details its key physicochemical and spectroscopic properties, providing a foundation for its identification and characterization. A robust and reproducible synthetic protocol via the Knoevenagel condensation is presented, complete with mechanistic insights and a detailed experimental workflow. Finally, we explore the compound's applications, particularly its role as a reactive scaffold in the design of covalent inhibitors for drug discovery, contextualized with recent advancements in the field.

Chemical Identity and Structure

IUPAC Nomenclature and Key Identifiers

The unambiguous identification of a chemical entity is paramount for scientific reproducibility. The compound in focus is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.

  • IUPAC Name: 2-Cyanobut-2-enoic acid

  • CAS Number: 759-72-8

  • Molecular Formula: C₅H₅NO₂

  • Molecular Weight: 111.10 g/mol

  • Synonyms: (2E)-2-cyano-2-butenoic acid

Molecular Structure and Stereoisomerism

The structure of 2-cyano-2-butenoic acid features a four-carbon butenoic acid backbone, substituted with a nitrile (cyano) group at the C2 position. The presence of a carbon-carbon double bond (C2=C3) introduces the possibility of geometric isomerism. The configuration of substituents around this double bond gives rise to two distinct stereoisomers: (E) and (Z).

The assignment of these isomers is determined by the Cahn-Ingold-Prelog (CIP) priority rules[1]:

  • At Carbon 2 (C2): The two substituents are a carboxylic acid group (-COOH) and a cyano group (-CN). Comparing the atoms directly bonded to C2, we have a carbon in -COOH and a carbon in -CN (a tie). We then consider the atoms attached to these carbons. The carbon in -COOH is bonded to two oxygen atoms (one doubly, one singly), while the carbon in -CN is triple-bonded to a nitrogen atom. Oxygen (atomic number 8) has a higher priority than nitrogen (atomic number 7). Therefore, the -COOH group has higher priority .

  • At Carbon 3 (C3): The two substituents are a methyl group (-CH₃) and a hydrogen atom (-H). Carbon (atomic number 6) has a higher atomic number than hydrogen (atomic number 1). Therefore, the -CH₃ group has higher priority .

Based on these assignments:

  • The (E)-isomer (from the German entgegen, meaning opposite) has the two higher-priority groups (-COOH and -CH₃) on opposite sides of the double bond.

  • The (Z)-isomer (from the German zusammen, meaning together) has the two higher-priority groups on the same side of the double bond.

The (E)-isomer is generally the more thermodynamically stable and commonly encountered form.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's properties is critical for its handling, storage, and analysis.

Physicochemical Data
PropertyValueSource / Comment
Physical Form Solid
Purity Typically ≥98%Commercially available data.
Storage Sealed in a dry, well-ventilated area at 2-8°C.
Safety Corrosive. Causes severe skin burns and eye damage.GHS Hazard Statement H314.
Spectroscopic Profile

Spectroscopic analysis provides a definitive fingerprint for molecular structure confirmation. The following table outlines the expected spectral data for (E)-2-cyano-2-butenoic acid.

SpectroscopyWavenumber (cm⁻¹)/Chemical Shift (δ, ppm)Assignment and Rationale
FT-IR ~3300-2500 (very broad)O-H stretch of the carboxylic acid, broadened by hydrogen bonding.[2]
~2230 (sharp, medium)C≡N stretch of the nitrile group.
~1700 (strong)C=O stretch of the α,β-unsaturated carboxylic acid. Conjugation lowers the frequency from a typical saturated acid (~1725 cm⁻¹).[3][4]
~1640 (medium)C=C stretch of the alkene.
¹H NMR ~11-13 (singlet, broad)1H, -COOH . The acidic proton is typically broad and deshielded.
~7.2 (quartet)1H, =CH -CH₃. The vinyl proton is deshielded by the adjacent electron-withdrawing groups and is split by the three methyl protons.
~2.1 (doublet)3H, =CH-CH₃ . The methyl protons are coupled to the single vinyl proton.
¹³C NMR ~168C =O. Carbonyl carbon of the carboxylic acid.
~150=C H-CH₃. The C3 carbon of the alkene.
~116C ≡N. Nitrile carbon.
~110C (CN)COOH. The C2 carbon, shifted upfield relative to C3 due to the substitution pattern.
~15-C H₃. Methyl carbon.

Synthesis and Mechanistic Insights

Principle: The Knoevenagel Condensation

The most direct and efficient synthesis of 2-cyano-2-butenoic acid is the Knoevenagel condensation. This reaction is a cornerstone of C-C bond formation in organic chemistry.[5] It involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[5]

For this specific target, the reaction involves:

  • Carbonyl Component: Propanal (CH₃CH₂CHO)

  • Active Methylene Component: Cyanoacetic acid (NCCH₂COOH)

  • Catalyst: A weak base, such as piperidine or pyridine, is typically used to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[5][6]

The choice of cyanoacetic acid is strategic; the cyano and carboxyl groups are potent electron-withdrawing groups that increase the acidity of the adjacent methylene protons, facilitating their removal by a mild base to form a stable enolate nucleophile.[5]

Experimental Protocol: Synthesis of (E)-2-Cyano-2-butenoic Acid

This protocol is a representative method and should be performed by trained personnel with appropriate safety precautions.

Materials:

  • Propanal (1.0 eq)

  • Cyanoacetic acid (1.0 eq)

  • Piperidine (0.1 eq)

  • Toluene

  • Hydrochloric acid (1 M)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, including a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, add cyanoacetic acid (1.0 eq) and toluene (approx. 2 mL per mmol of cyanoacetic acid).

  • Addition of Reagents: Add propanal (1.0 eq) to the flask, followed by the catalytic amount of piperidine (0.1 eq).

  • Dehydration: Heat the mixture to reflux. Water produced during the condensation will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction until no more water is collected (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with 1 M HCl to remove the piperidine catalyst, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid product can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield pure (E)-2-cyano-2-butenoic acid.

Visualization: Synthetic Workflow

G Figure 1: Synthetic Workflow cluster_0 Reaction cluster_1 Work-up & Isolation cluster_2 Purification A 1. Combine Propanal, Cyanoacetic Acid, Piperidine, and Toluene in Flask B 2. Heat to Reflux A->B C 3. Collect Water in Dean-Stark Trap B->C D 4. Cool to Room Temperature C->D Reaction Complete E 5. Wash with 1M HCl and Brine D->E F 6. Dry Organic Layer (MgSO4) E->F G 7. Evaporate Solvent F->G H 8. Recrystallize Crude Solid G->H Crude Product I Pure (E)-2-Cyano-2-butenoic Acid H->I

Caption: Figure 1: Synthetic Workflow

Applications in Drug Development

The Cyano-Acrylate Scaffold as a Covalent "Warhead"

The unique electronic structure of 2-cyano-2-butenoic acid makes it an attractive scaffold in drug discovery, particularly for the design of covalent inhibitors. The molecule is an example of a Michael acceptor. The strong electron-withdrawing properties of both the nitrile (-CN) and carboxylic acid (-COOH) groups pull electron density away from the C=C double bond, rendering the C3 carbon electrophilic and highly susceptible to nucleophilic attack.

In a biological context, this electrophilicity allows the molecule to act as a "warhead," forming a stable covalent bond with nucleophilic amino acid residues (such as cysteine or lysine) on a target protein. This irreversible binding can lead to potent and prolonged inhibition of protein function.

Relevance to Modern Therapeutics

The 2-cyano-acrylamide scaffold, a close analogue of 2-cyano-2-butenoic acid, has been successfully employed in the development of targeted therapeutics. Recent research has identified small-molecule inhibitors based on this core structure that demonstrate anti-infective activity against intracellular pathogens.[7] These compounds often function as inhibitors of deubiquitinating enzymes (DUBs), a class of proteins involved in a wide range of cellular processes. By covalently modifying a critical cysteine residue in the DUB active site, these inhibitors can modulate host immune responses.[7] This highlights the therapeutic potential of leveraging the inherent reactivity of the cyano-acrylate system for targeted drug design.

Visualization: Mechanism of Covalent Inhibition

Caption: Figure 2: Michael Addition Mechanism

Conclusion

2-Cyano-2-butenoic acid is more than a simple organic molecule; it is a precisely engineered chemical tool. Its structure, defined by stereochemistry and the interplay of electron-withdrawing functional groups, gives rise to a predictable spectroscopic signature and a highly useful reactivity profile. The Knoevenagel condensation provides a reliable and scalable synthetic route, making it accessible for research and development. For professionals in drug discovery, the inherent electrophilicity of the cyano-acrylate scaffold offers a validated starting point for the design of potent and specific covalent inhibitors, a strategy of growing importance in modern pharmacology.

References

  • FooDB. (2018, May 28). Showing Compound 2-Butenoic acid (FDB003282). Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-butenoic acid crotonic acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Butenoic acid. In PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Butynoic acid. In PubChem Compound Database. Retrieved from [Link]

  • ChemWhat. (n.d.). 2-Butenoic acid, 2-cyano-3-hydroxy-, ethyl ester, (2Z)-. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Google Patents. (n.d.). US5041646A - Process for producing 2-methyl-2-butenoic acid.
  • Ma, X., et al. (2015). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. Molecules, 20(9), 15784-15795. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of butanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation reaction to form the 2-cyanoacrylates. Retrieved from [Link]

  • Corry, T. A., Jackson, B. A., & Ray, A. D. (2019). Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry. Journal of Chromatography A, 1604, 460470. Retrieved from [Link]

  • Atanasov, A. G., et al. (2018). Natural Products in Drug Discovery: Advances and Opportunities. Nature Reviews Drug Discovery, 17(3), 204-216. Retrieved from [Link]

  • MiMeDB. (n.d.). Showing metabocard for But-2-enoic acid (MMDBc0000257). Retrieved from [Link]

  • Asian Journal of Chemistry. (2014). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Retrieved from [Link]

  • Ang, C., et al. (2019). Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. Antimicrobial Agents and Chemotherapy, 63(12), e01234-19. Retrieved from [Link]

  • A-Level Chemistry. (2024, October 26). Stereoisomerism. Retrieved from [Link]

  • DergiPark. (2018). Structural and Spectroscopic (FT-IR and NMR) Analyses on (E)-pent-2-enoic Acid. Retrieved from [Link]

  • SciELO. (2016). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]

  • MDPI. (2023, October 26). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Stereochemistry. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 2-Cyano-2-butenoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of 2-Cyano-2-butenoic acid, a versatile building block with signific...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 2-Cyano-2-butenoic acid, a versatile building block with significant potential in synthetic chemistry and drug discovery. We will delve into its fundamental properties, synthesis, reactivity, and safety considerations, offering insights grounded in established scientific principles and practical laboratory experience.

Core Molecular Attributes

2-Cyano-2-butenoic acid, a substituted α,β-unsaturated carboxylic acid, possesses a unique molecular architecture that underpins its reactivity and utility in organic synthesis.

PropertyValueSource
Molecular Formula C5H5NO2
Molecular Weight 111.1 g/mol [1]
IUPAC Name (E)-2-cyanobut-2-enoic acid[1]
CAS Number 759-72-8[1]
Canonical SMILES C/C=C(\C#N)/C(=O)O[1]
InChI Key SAADORAEBXDJQA-DUXPYHPUSA-N
Physical Form Solid

The presence of three key functional groups—a carboxylic acid, a nitrile, and an alkene—within a compact structure makes 2-Cyano-2-butenoic acid a highly valuable intermediate. The electron-withdrawing nature of both the nitrile and carboxylic acid groups significantly influences the electronic properties of the carbon-carbon double bond, rendering it susceptible to nucleophilic attack. The stereochemistry of the double bond is typically the (E)-isomer, as indicated by its IUPAC name.

Synthesis and Reactivity: A Mechanistic Perspective

The synthesis of 2-Cyano-2-butenoic acid and its derivatives often involves well-established organic reactions. A common synthetic route is the Knoevenagel condensation, a powerful carbon-carbon bond-forming reaction.

Illustrative Synthetic Workflow: Knoevenagel Condensation

This diagram illustrates a generalized Knoevenagel condensation for the synthesis of a cyano-acrylic acid derivative, which is analogous to the synthesis of 2-Cyano-2-butenoic acid.

Knoevenagel_Condensation Reactants Propanal + Cyanoacetic acid Intermediate Enolate Intermediate Reactants->Intermediate Deprotonation Base Base (e.g., Piperidine) Product 2-Cyano-2-butenoic acid Intermediate->Product Condensation & Dehydration Water H2O Product->Water Byproduct

Caption: Generalized Knoevenagel condensation for cyano-acrylic acid synthesis.

In this reaction, propanal would react with cyanoacetic acid in the presence of a weak base like piperidine. The base deprotonates the α-carbon of cyanoacetic acid to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of propanal. Subsequent dehydration of the aldol-type intermediate yields the final α,β-unsaturated product, 2-Cyano-2-butenoic acid.

The reactivity of 2-Cyano-2-butenoic acid is dominated by the electrophilicity of the β-carbon of the alkene, making it a Michael acceptor. This allows for the facile addition of a wide range of nucleophiles, a key strategy for introducing molecular diversity. The carboxylic acid and nitrile functionalities also serve as handles for further chemical modifications, such as esterification, amidation, and reduction.

Applications in Drug Discovery and Development

The structural motifs present in 2-Cyano-2-butenoic acid are found in numerous biologically active molecules. The cyano-acrylamide scaffold, for instance, is a known pharmacophore that can act as a covalent inhibitor of certain enzymes.[2] This has led to its exploration in the development of novel therapeutics.

Signaling Pathway Modulation: A Hypothetical Example

The following diagram illustrates a hypothetical scenario where a derivative of 2-Cyano-2-butenoic acid acts as a kinase inhibitor, a common strategy in cancer drug discovery.

Kinase_Inhibition cluster_cell Cancer Cell Receptor Growth Factor Receptor Kinase Kinase (e.g., EGFR) Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Proliferation Cell Proliferation Substrate->Proliferation Promotes Inhibitor 2-Cyano-2-butenoic acid Derivative Inhibitor->Kinase Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative.

In this model, the derivative could covalently bind to a cysteine residue in the active site of a kinase, thereby blocking its activity and inhibiting downstream signaling pathways that promote cell proliferation. The versatility of the 2-Cyano-2-butenoic acid core allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties.[3]

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of 2-Cyano-2-butenoic acid are paramount to ensure laboratory safety.

Safety Precautions:

  • Causes severe skin burns and eye damage.

  • May be corrosive to metals.

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[1][4]

  • Wash hands and any exposed skin thoroughly after handling.[4]

First-Aid Measures:

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.

  • If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or a shower.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.

Storage:

  • Keep the container tightly closed in a dry and well-ventilated area.

  • Store locked up.[4]

  • Recommended storage temperature is 2-8°C.

Experimental Protocols

The following are representative protocols for reactions involving α,β-unsaturated cyano-carboxylic acids. These should be adapted and optimized based on the specific substrate and desired product.

Protocol 1: General Procedure for Michael Addition
  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Cyano-2-butenoic acid (1 equivalent) in a suitable anhydrous solvent (e.g., THF, DCM).

  • Nucleophile Addition: Add the desired nucleophile (1-1.2 equivalents) to the stirred solution at room temperature. For less reactive nucleophiles, a catalyst (e.g., a non-nucleophilic base) may be required.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride). Extract the product with an appropriate organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Amide Coupling
  • Acid Activation: In a round-bottom flask under an inert atmosphere, dissolve 2-Cyano-2-butenoic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF, DCM). Add a coupling agent (e.g., HATU, HOBt/EDC; 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA; 2 equivalents). Stir for 15-30 minutes at room temperature.

  • Amine Addition: Add the desired primary or secondary amine (1 equivalent) to the activated acid solution.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the resulting amide by column chromatography or recrystallization.

References

  • National Institute of Standards and Technology. (n.d.). 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • Molbase. (n.d.). trans-2-Butenoic acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester (CAS 759-58-0). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Butenoic acid. Retrieved from [Link]

  • Quora. (2021, June 20). What is the synthesis of 2-cyano-2-propanol from propene? Retrieved from [Link]

  • SpectraBase. (n.d.). (E)-2-cyano-2-hexenoic acid methyl ester. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Butenoic acid (FDB003282). Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-butenoic acid crotonic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. Retrieved from [Link]

  • MDPI. (2025, April 7). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Butynoic acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Butenoic acid, (E)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. Retrieved from [Link]

  • MDPI. (2018, May 25). Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Synthesis and Characterization of 2-Cyano-2-butenoic Acid

Executive Summary 2-Cyano-2-butenoic acid (also known as -cyanocrotonic acid or ethylidene cyanoacetic acid) is a critical electrophilic intermediate in organic synthesis. Its structure features a dense functional array—...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyano-2-butenoic acid (also known as


-cyanocrotonic acid or ethylidene cyanoacetic acid) is a critical electrophilic intermediate in organic synthesis. Its structure features a dense functional array—a nitrile and a carboxylic acid flanking an alkene—making it a potent Michael acceptor and a versatile precursor for heterocycles, amino acids, and cyanoacrylate polymers.

This guide provides a robust, scalable protocol for its synthesis via the Knoevenagel condensation. Unlike standard textbook procedures that often yield thermodynamic mixtures or decarboxylated byproducts, this protocol prioritizes kinetic control and mild isolation to preserve the integrity of the carboxylic acid moiety.

Mechanistic Principles

The synthesis relies on the Knoevenagel Condensation , a nucleophilic addition-elimination reaction. The pathway involves the deprotonation of cyanoacetic acid to form an enolate, which attacks the electrophilic carbonyl of acetaldehyde.

Reaction Pathway[1][2][3]
  • Deprotonation: A weak base (piperidine or aqueous KOH) generates the doubly stabilized enolate of cyanoacetic acid.

  • Nucleophilic Attack: The enolate attacks acetaldehyde, forming a

    
    -hydroxy intermediate.
    
  • Dehydration: Spontaneous elimination of water yields the

    
    -unsaturated acid.
    

Critical Control Point: The resulting product is an


-cyano-

-unsaturated acid. These species are prone to thermal decarboxylation to form unsaturated nitriles (e.g., crotononitrile). Therefore, the reaction temperature must be strictly controlled, and acidic workup must be performed under cold conditions.

Knoevenagel_Mechanism Reactants Acetaldehyde + Cyanoacetic Acid Enolate Enolate Formation (Base Catalyzed) Reactants->Enolate pKa ~9 Intermediate Aldol-like Intermediate Enolate->Intermediate Nucleophilic Attack Elimination Dehydration (-H2O) Intermediate->Elimination Product 2-Cyano-2-butenoic Acid Elimination->Product Kinetic Product Decarbox Byproduct: Crotononitrile Product->Decarbox Heat (>50°C)

Figure 1: Mechanistic pathway highlighting the critical risk of thermal decarboxylation.

Experimental Protocol

Safety Warning: Acetaldehyde is highly flammable and volatile (BP 20.2°C). Cyano compounds are toxic. Perform all operations in a certified chemical fume hood.

Materials
ReagentEquiv.MW ( g/mol )QuantityRole
Cyanoacetic Acid 1.085.068.51 gNucleophile
Acetaldehyde 1.244.055.28 g (6.7 mL)Electrophile
Piperidine 0.0585.15~0.5 mLCatalyst
Acetic Acid 0.0560.05~0.3 mLCo-catalyst
Toluene Solvent-50 mLSolvent (Azeotrope)

Note: Acetaldehyde should be freshly distilled or used from a chilled, sealed bottle to ensure accurate stoichiometry.

Step-by-Step Procedure
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap (pre-filled with toluene), and a reflux condenser. Place the flask in an ice bath initially.

  • Charging: Add cyanoacetic acid (8.51 g) and toluene (50 mL). Stir to suspend. Add the piperidine and acetic acid catalyst mixture.

  • Addition: Add cold acetaldehyde (6.7 mL) slowly via a pressure-equalizing addition funnel to minimize volatilization.

  • Reaction:

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Transfer the flask to a heating mantle. Heat gently to reflux.

    • Monitor water collection in the Dean-Stark trap. The reaction is complete when the theoretical amount of water (~1.8 mL) is collected (typically 2–4 hours).

    • Crucial: Do not overheat. Once water evolution ceases, stop heating immediately to prevent polymerization or decarboxylation.

  • Workup:

    • Cool the reaction mixture to 0°C in an ice bath. The product may precipitate directly from toluene.

    • If precipitated: Filter the solid and wash with cold toluene/hexanes.

    • If soluble: Extract the toluene layer with saturated aqueous NaHCO₃ (3 x 30 mL). The product transfers to the aqueous phase as the carboxylate salt.

    • Wash the aqueous layer once with ether to remove non-acidic impurities.

    • Acidification: Carefully acidify the aqueous layer to pH 2 using 2N HCl while keeping the temperature below 10°C.

  • Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 x 40 mL). Dry the combined organics over anhydrous MgSO₄, filter, and concentrate in vacuo at room temperature (do not use a hot water bath).

  • Purification: Recrystallize from Benzene/Hexane or Ethanol/Water (if necessary) to obtain white to off-white crystals.

Characterization & Validation

To ensure the "Trustworthiness" of your synthesis, compare your data against these standard values.

Spectroscopic Data
TechniqueParameterExpected ValueInterpretation
1H NMR ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(ppm)
2.15 (d, 3H)Methyl group (

)
7.65 (q, 1H)Vinyl proton (

)
11.0 - 12.0 (br s, 1H)Carboxylic Acid (

)
IR

(

)
2225 - 2235Nitrile (

) stretch
1690 - 1710Carbonyl (

) stretch
1620Alkene (

) stretch
Melting Point

96 - 98°C Sharp range indicates high purity.[1]
Validation Workflow

Characterization_Flow cluster_tests Validation Battery Sample Isolated Solid NMR 1H NMR (DMSO-d6) Confirm Structure Sample->NMR IR FT-IR Confirm Functional Groups Sample->IR MP Melting Point Confirm Purity Sample->MP Pass Valid Product: 2-Cyano-2-butenoic Acid NMR->Pass Matches Fail Impurity/Decarboxylation: Recrystallize or Discard NMR->Fail Extra Peaks IR->Pass MP->Pass

Figure 2: Quality control decision tree for validating the synthesized compound.

Applications in Drug Development

2-Cyano-2-butenoic acid serves as a versatile scaffold in medicinal chemistry:

  • Covalent Inhibitors: The electron-deficient alkene acts as a Michael acceptor, capable of targeting cysteine residues in kinase active sites.

  • Pregabalin Analogs: As seen in patent literature (e.g., WO2012025861), similar

    
    -cyano-unsaturated acids are precursors to 
    
    
    
    -amino acids (GABA analogs) via selective reduction of the double bond and nitrile.
  • Heterocycle Synthesis: Reaction with hydrazines or amidines yields pyrazoles and pyrimidines, common pharmacophores in oncology and virology.

Troubleshooting & Optimization

  • Low Yield: Often due to the volatility of acetaldehyde. Solution: Use a slight excess (1.5 eq) and ensure the condenser is very cold (use a cryostat if available).

  • Oiling Out: The product may form an oil instead of a solid during acidification. Solution: Scratch the flask walls with a glass rod or seed with a crystal of pure product. Ensure the aqueous solution is cold (<10°C).

  • Decarboxylation: Evidenced by gas evolution (bubbles) during workup or a drop in melting point. Solution: Keep all heating steps mild and avoid strong acids during workup (use dilute HCl).

References

  • Knoevenagel Condensation Mechanism & Applications
  • Synthesis of Alpha-Cyano-Unsaturated Acids (Pregabalin Precursors)
  • Physical Properties of 2-Butenoic Acid Derivatives

    • NIST Chemistry WebBook.[2] "2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester." Available at: [Link]

  • Decarboxylation Stability

    • Master Organic Chemistry. "Decarboxylation."[3][4] Available at: [Link]

Sources

Foundational

Spectroscopic Characterization of 2-Cyano-2-butenoic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectral properties of 2-Cyano-2-butenoic acid (CAS 759-72-8), a molecule of interest in organic synthesis and drug development. Due to the limited availability o...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the spectral properties of 2-Cyano-2-butenoic acid (CAS 759-72-8), a molecule of interest in organic synthesis and drug development. Due to the limited availability of direct experimental spectra in the public domain, this guide leverages predictive methodologies and comparative data from structurally analogous compounds to offer a comprehensive characterization. This approach, rooted in established spectroscopic principles, provides researchers with a robust framework for the identification and analysis of this compound.

Molecular Structure and Overview

2-Cyano-2-butenoic acid, with the chemical formula C₅H₅NO₂, possesses a unique electronic and structural arrangement that gives rise to a distinct spectroscopic fingerprint. The presence of a carboxylic acid, a nitrile group, and an alkene in conjugation creates a rich system for spectroscopic investigation. The IUPAC name for the more stable isomer is (E)-2-cyanobut-2-enoic acid.[1]

Caption: Molecular structure of (E)-2-Cyano-2-butenoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 2-Cyano-2-butenoic acid are detailed below. These predictions are based on established chemical shift principles and data from similar α,β-unsaturated cyanoesters.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show signals corresponding to the vinyl proton, the methyl protons, and the acidic proton of the carboxylic acid.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Carboxylic Acid (-COOH)10.0 - 12.0Singlet (broad)-
Vinyl Proton (=CH-)6.5 - 7.5Quartet~7
Methyl Protons (-CH₃)1.8 - 2.2Doublet~7
  • Expertise & Experience: The broadness of the carboxylic acid proton signal is due to hydrogen bonding and chemical exchange. The downfield shift of the vinyl proton is a direct consequence of its position on a double bond conjugated with two electron-withdrawing groups (nitrile and carboxylic acid). The quartet and doublet splitting pattern arises from the coupling between the vinyl proton and the methyl protons.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on all five carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic Carbon (-COOH)165 - 175
Alkene Carbon (=C(CN)-)100 - 110
Alkene Carbon (=CH-)140 - 150
Nitrile Carbon (-CN)115 - 125
Methyl Carbon (-CH₃)15 - 25
  • Expertise & Experience: The chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization of the carbon atoms. The carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield. The sp-hybridized carbon of the nitrile group also has a characteristic chemical shift.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for structural verification.

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Cyano-2-butenoic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Use a sufficient number of scans, as the natural abundance of ¹³C is low.

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Cyano-2-butenoic acid is predicted to show characteristic absorption bands for the O-H, C=O, C≡N, and C=C bonds.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H (Carboxylic Acid)2500 - 3300Broad, Strong
C=O (Carboxylic Acid)1680 - 1720Strong
C≡N (Nitrile)2220 - 2260Medium
C=C (Alkene)1620 - 1680Medium
  • Trustworthiness: The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid or liquid state. The C=O stretching frequency is slightly lower than that of a simple saturated carboxylic acid due to conjugation with the C=C double bond. The nitrile stretch is a sharp, medium-intensity band in a relatively clean region of the spectrum, making it a reliable diagnostic peak.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid Phase (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): The expected molecular ion peak for C₅H₅NO₂ would be at a mass-to-charge ratio (m/z) of 111.03.

  • Key Fragmentation Pathways:

    • Loss of a hydroxyl radical (•OH) from the carboxylic acid to give a fragment at m/z 94.

    • Loss of a carboxyl group (-COOH) to give a fragment at m/z 66.

    • Decarboxylation (loss of CO₂) to give a fragment at m/z 67.

Mass_Spec_Fragmentation M [C5H5NO2]+• m/z = 111 F1 [M - •OH]+ m/z = 94 M->F1 - •OH F2 [M - •COOH]+ m/z = 66 M->F2 - •COOH F3 [M - CO2]+• m/z = 67 M->F3 - CO2

Caption: Predicted major fragmentation pathways for 2-Cyano-2-butenoic acid.

Experimental Protocol for Mass Spectrometry
  • Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. Electrospray Ionization (ESI) could also be used, particularly for analysis in solution.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their m/z ratio.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-200).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Synthesis

A plausible synthetic route to 2-Cyano-2-butenoic acid is the Knoevenagel condensation of propanal with cyanoacetic acid.

Caption: Proposed synthesis of 2-Cyano-2-butenoic acid.

References

Sources

Exploratory

2-Cyano-2-butenoic Acid: A Comprehensive Guide to Mechanistic Safety, Handling, and Experimental Protocols

Executive Summary 2-Cyano-2-butenoic acid (CAS: 759-72-8) is a highly reactive, bifunctional building block widely utilized in the synthesis of complex heterocycles and pharmaceutical intermediates, including pregabalin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyano-2-butenoic acid (CAS: 759-72-8) is a highly reactive, bifunctional building block widely utilized in the synthesis of complex heterocycles and pharmaceutical intermediates, including pregabalin analogs[1]. Due to the synergistic electron-withdrawing effects of its cyano and carboxylic acid moieties, the molecule acts as a potent Michael acceptor. This whitepaper provides drug development professionals and synthetic chemists with an in-depth analysis of its physicochemical behavior, toxicological causality, and self-validating protocols for safe handling and reactivity.

Chemical & Mechanistic Profiling

2-Cyano-2-butenoic acid features an


-unsaturated system flanked by two strong electron-withdrawing groups (EWGs).
  • Electrophilicity: The

    
    -carbon is highly electron-deficient, making it exceptionally susceptible to nucleophilic attack (conjugate addition).
    
  • Acidity: The carboxylic acid proton is highly labile due to the stabilization of the conjugate base by the adjacent cyano and alkene groups.

Table 1: Physicochemical Properties & Hazard Identifiers
Property / IdentifierValue / DescriptionMechanistic Implication
IUPAC Name (2E)-2-cyano-2-butenoic acidDefines the stereochemistry and reactive functional groups[2].
CAS Number 759-72-8Unique chemical identifier for safety tracking[2].
Molecular Formula C5H5NO2Contains nitrogen; severe combustion risk for NOx/HCN[2].
Topological Polar Surface Area ~ 61.1 ŲIndicates moderate membrane permeability and biological interaction[3].
Key Reactivity Michael Acceptor, Weak AcidRapidly reacts with cellular thiols and amines; neutralizes bases.

Toxicological Causality & Safety Framework

Understanding the causality behind safety precautions is critical for proactive risk management in the laboratory.

  • Protein & Thiol Alkylation: As a potent Michael acceptor, 2-cyano-2-butenoic acid readily cross-links with biological nucleophiles. Upon dermal exposure or inhalation, it alkylates cysteine residues and depletes cellular glutathione (GSH). This disruption of redox homeostasis induces severe oxidative stress, leading to tissue irritation, chemical burns, and potential sensitization.

  • Thermal Instability & Decomposition: The compound must be stored away from strong oxidizing agents and heat. Thermal degradation of cyano-carboxylic acids yields highly toxic byproducts, including hydrogen cyanide (HCN) and nitrogen oxides (NOx).

  • Incompatible Reagents: Direct contact with strong reducing agents (e.g.,

    
    , 
    
    
    
    ) without prior neutralization will result in rapid, exothermic hydrogen gas evolution due to the acidic proton, creating a severe explosion hazard.

ToxicityPathway A 2-Cyano-2-butenoic Acid (Electrophilic Michael Acceptor) C Covalent Adduct Formation (Thiol Alkylation) A->C 1,4-Conjugate Addition B Cellular Thiols (e.g., Glutathione/GSH) B->C D Glutathione Depletion (Loss of Redox Buffer) C->D E Oxidative Stress & Tissue Necrosis D->E ROS Accumulation

Mechanistic pathway of 2-cyano-2-butenoic acid toxicity via cellular thiol alkylation.

Self-Validating Handling & Experimental Protocols

To ensure both safety and high synthetic yield, experimental designs must account for the molecule's dual reactivity. The following protocol details the selective conjugate reduction of the alkene bond—a common transformation in the synthesis of amino acid precursors and chiral intermediates[1],[4].

Protocol: Selective Conjugate Reduction via Sodium Borohydride

Objective: To reduce the


-unsaturated double bond without reducing the cyano or carboxylate groups, while preventing hazardous 

gas explosions.

Causality-Driven Steps:

  • Preparation & Neutralization:

    • Action: Suspend 2-cyano-2-butenoic acid (1.0 eq, e.g., 71.9 mmol) in distilled water (60 mL) and cool to 0°C using an ice bath. Slowly add Sodium Bicarbonate (

      
      , 1.2 eq) portion-wise[4].
      
    • Causality: The base deprotonates the carboxylic acid, forming a water-soluble sodium carboxylate salt. This step is critical; if

      
       is added to the free acid, the acidic proton will rapidly quench the hydride, violently releasing 
      
      
      
      gas and destroying the reagent.
  • Reduction:

    • Action: Once gas evolution (

      
      ) ceases and the mixture provides a clear solution (approx. 15 mins), slowly add Sodium Borohydride (
      
      
      
      , 2.0 eq) at 0°C. Stir at room temperature for 5 hours[4].
    • Causality: The electron-deficient alkene is highly susceptible to hydride attack. The low temperature controls the exothermic hydride transfer, ensuring selective 1,4-reduction over 1,2-reduction of the cyano group.

  • Quenching & Isolation:

    • Action: Cool the mixture back to 0°C. Carefully add 20% w/w aqueous Hydrochloric Acid (HCl) dropwise until the pH reaches ~2[4].

    • Causality: Acidification neutralizes unreacted

      
       (releasing controlled amounts of 
      
      
      
      ) and reprotonates the carboxylate salt to yield the free reduced acid product, which can then be safely extracted using an organic solvent like MTBE.

Workflow A Reaction Setup (Fume Hood, PPE, Argon) B Base Addition (NaHCO3 at 0°C) A->B C Deprotonation (Forms Soluble Carboxylate Salt) B->C Prevents NaBH4 decomposition D Reagent Addition (NaBH4 at 0°C) C->D E Conjugate Reduction (Alkene to Alkane) D->E Selective 1,4-hydride transfer H Hazard: Exothermic H2 Gas Explosion! D->H If free acid is present F Quenching (Acidification with 20% HCl) E->F Neutralizes excess hydride G Extraction & Disposal (MTBE Extraction) F->G

Self-validating workflow for the selective conjugate reduction of 2-cyano-2-butenoic acid.

Storage and Waste Management

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Protect from light and moisture. Segregate from strong bases, oxidizing agents, and reducing agents[3].

  • Waste Disposal: Aqueous waste containing cyanide derivatives or unreacted cyano-acids must be segregated from highly acidic waste streams to prevent accidental HCN generation. Label clearly as "Aqueous Waste - Contains Cyanide/Michael Acceptors" and dispose of via a licensed hazardous waste contractor.

References

  • Title: WO2012025861A1 - Process for the preparation of (s)

Sources

Foundational

Technical Guide: Analogs and Derivatives of 2-Cyano-2-butenoic Acid

The "Goldilocks" Warhead: Engineering Reversible Covalent Interactions Executive Summary & Chemical Architecture 2-Cyano-2-butenoic acid (also known as -cyanocrotonic acid) and its ester/amide derivatives represent a cri...

Author: BenchChem Technical Support Team. Date: March 2026

The "Goldilocks" Warhead: Engineering Reversible Covalent Interactions

Executive Summary & Chemical Architecture

2-Cyano-2-butenoic acid (also known as


-cyanocrotonic acid) and its ester/amide derivatives represent a critical class of electron-deficient olefins . While simple cyanoacrylates (e.g., Super Glue) are famous for rapid, irreversible polymerization, the introduction of the 

-methyl group in the butenoic scaffold fundamentally alters the steric and electronic landscape.

For the medicinal chemist, this molecule is not a glue, but a tunable pharmacophore . It serves as a "soft" Michael acceptor. Unlike the irreversible acrylamide warheads found in first-generation covalent drugs (e.g., Ibrutinib), 2-cyano-2-butenoic acid derivatives often exhibit reversible covalent binding . This reversibility is the frontier of kinase inhibitor design, allowing for high potency with reduced off-target immunogenicity.

Structural Analysis: The Tunable Electrophile

The core structure consists of a vinyl group activated by two electron-withdrawing groups (EWGs): the nitrile (CN) and the carboxylic acid/ester (COOH/R).

FeatureChemical ConsequenceApplication Utility

-Cyano Group
Lowers LUMO energy; increases acidity of

-proton.
Enhances rate of nucleophilic attack (Michael addition).

-Methyl Group
Introduces steric hindrance at the electrophilic carbon.Crucial: Slows down polymerization and prevents permanent alkylation of "bystander" cysteines.
Carboxyl Moiety H-bond acceptor/donor; modifiable to ester/amide.Tuning of lipophilicity and recognition by the target protein's binding pocket.

Synthetic Pathways: The Knoevenagel Condensation

The most robust route to 2-cyano-2-butenoic acid and its derivatives is the Knoevenagel Condensation . This reaction couples an aldehyde (acetaldehyde for the butenoic core) with an active methylene compound (cyanoacetate).

Mechanistic Diagram (Graphviz)

The following diagram illustrates the synthetic logic and the subsequent divergence into esters and amides.

SynthesisWorkflow Aldehyde Acetaldehyde (Electrophile) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Aldol Addition Cyanoacetate Ethyl Cyanoacetate (Nucleophile) Cyanoacetate->Intermediate Aldol Addition Base Cat. Base (Piperidine/DBU) Base->Intermediate Promoter Product_Ester Ethyl 2-cyano-2-butenoate (The Scaffold) Intermediate->Product_Ester Dehydration (-H2O) Hydrolysis Acid Hydrolysis Product_Ester->Hydrolysis Amidation Amidation Product_Ester->Amidation Target_Acid 2-Cyano-2-butenoic Acid Hydrolysis->Target_Acid Target_Amide Cyanoenone/Amide (Warhead) Amidation->Target_Amide

Caption: Figure 1. Modular synthesis of 2-cyano-2-butenoic scaffolds via Knoevenagel condensation. The ethyl ester serves as the divergent intermediate.

Experimental Protocol: Synthesis of Ethyl 2-cyano-2-butenoate

Note: The free acid is often unstable and prone to decarboxylation or polymerization. The ethyl ester is the standard stable intermediate.

Protocol 1: Piperidine-Catalyzed Condensation

Objective: Synthesis of Ethyl 2-cyano-2-butenoate. Scale: 50 mmol.

Reagents:

  • Acetaldehyde (freshly distilled): 3.1 mL (55 mmol)

  • Ethyl Cyanoacetate: 5.3 mL (50 mmol)

  • Piperidine: 0.1 mL (Catalytic)[1][2]

  • Glacial Acetic Acid: 5 drops (Co-catalyst)

  • Solvent: Toluene (anhydrous)

Workflow:

  • Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. This is critical: Water removal drives the equilibrium.

  • Charging: Add Ethyl Cyanoacetate, Piperidine, Acetic Acid, and Toluene (40 mL).

  • Addition: Cool the solution to 0°C. Add Acetaldehyde dropwise (acetaldehyde is volatile; bp ~20°C).

  • Reaction: Allow to warm to room temperature, then gently heat to reflux. Monitor water collection in the Dean-Stark trap.

    • Checkpoint: Reaction is complete when water evolution ceases (approx. 2-4 hours).

  • Workup: Wash the organic layer with 1M HCl (to remove piperidine), then sat. NaHCO3, then Brine.[3]

  • Purification: Dry over MgSO4 and concentrate in vacuo.

  • Distillation: Purify via vacuum distillation. The product is a clear oil.

Validation Criteria:

  • 1H NMR (

    
    ):  Look for the olefinic proton (quartet) around 
    
    
    
    7.5-7.8 ppm and the methyl doublet. The absence of the aldehyde proton (
    
    
    9.8) confirms consumption.

Medicinal Chemistry: The Reversible Warhead

This is the most significant application area. Derivatives of 2-cyano-2-butenoic acid are Reversible Covalent Inhibitors (RCIs) .

Mechanism of Action: The Thiol Switch

In drug design, we target a non-catalytic cysteine residue on a protein (e.g., Cys481 in BTK).

  • Attack: The cysteine thiol attacks the

    
    -carbon of the cyano-butenoate.
    
  • Stabilization: The negative charge is delocalized onto the nitrile and carbonyl.

  • Reversibility: Unlike simple acrylamides, the

    
    -cyano group stabilizes the intermediate carbanion enough to lower the transition state for the reverse reaction. The drug can dissociate, reducing the risk of permanent off-target toxicity (haptenization).
    
Pathway Diagram: Reversible Inhibition

Mechanism Drug 2-Cyano-butenoate Derivative Complex Michael Adduct (Covalent Complex) Drug->Complex k_on (Fast) Metabolism Metabolic Clearance Drug->Metabolism Clearance Protein Kinase (Cys-SH) Protein->Complex k_on (Fast) Elimination Retro-Michael (Dissociation) Complex->Elimination k_off (Tunable) Elimination->Drug Elimination->Protein

Caption: Figure 2.[4] Kinetic cycle of Reversible Covalent Inhibition. The


-cyano group is the key to enabling the 'Elimination' (k_off) step.
Comparative Data: Warhead Reactivity

The following table compares the 2-cyano-2-butenoic scaffold against other common medicinal chemistry warheads.

Warhead ClassStructureReactivity (

)
ReversibilityToxicity Risk
Acrylamide

ModerateIrreversibleMedium (Glutathione depletion)

-Cyanoacrylate

Very HighReversibleHigh (Polymerization)
2-Cyano-2-butenoate

High Highly Reversible Low (Steric protection)
Vinyl Sulfone

HighIrreversibleHigh

References

  • Serafimova, I. M., et al. (2012). "Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles." Nature Chemical Biology. Link

    • Context: Foundational paper establishing -cyanoacryl
  • BenchChem Protocols. "Synthesis of Ethyl 2-cyano-3-methylhex-2-enoate via Knoevenagel Condensation." Link

    • Context: Source for the adapted Knoevenagel protocol conditions.
  • Cray, E., et al. (2019). "An evaluation of novel Cyanoacrylamides for use as covalent Kinase inhibitors." University of Bath Research Portal. Link

    • Context: Detailed analysis of the amide deriv
  • Organic Syntheses. "Ethyl Cyanoacetate." Org.[3][5][6] Synth. 1928, 8, 74. Link

    • Context: Classical grounding for the starting material prepar
  • Krishnan, S., et al. (2014). "Targeting the Nrf2 pathway with covalent inhibitors." Journal of Medicinal Chemistry. Link

    • Context: Application of cyano-enones in anti-inflammatory pathways.[7][8]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyano-2-butenoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Cyano-2-butenoic acid, a derivative of butenoic acid, is an organic compound with significant potential in synthetic chemistry and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-2-butenoic acid, a derivative of butenoic acid, is an organic compound with significant potential in synthetic chemistry and drug development. Its structure, which incorporates a carboxylic acid, a nitrile group, and an alkene, makes it a versatile building block for the synthesis of more complex molecules. The presence of these functional groups in a conjugated system imparts unique reactivity and physicochemical properties that are of considerable interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Cyano-2-butenoic acid, outlines experimental protocols for their determination, and discusses its potential applications.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While specific experimental data for 2-Cyano-2-butenoic acid is not extensively available in the public domain, this section presents a combination of data from commercial suppliers and predicted values, alongside experimental data for the closely related compound, (E)-2-butenoic acid (crotonic acid), for comparative purposes.

Property2-Cyano-2-butenoic Acid(E)-2-butenoic acid (Crotonic Acid)Data Source
Molecular Formula C₅H₅NO₂C₄H₆O₂Supplier Data[1]
Molecular Weight 111.1 g/mol 86.09 g/mol Supplier Data[1]
CAS Number 759-72-8107-93-7Supplier Data[1]
Physical Form SolidMonoclinic needle-like or prismatic crystals[2]Supplier Data
Melting Point Data not available70-72 °C[2]
Boiling Point Data not available180-181 °C[2]
Solubility Data not availableWater: 94 g/L (25 °C); Soluble in ethanol, ether, and acetone[2]
pKa Data not available4.69 (at 25 °C)[2]
Purity (Commercially Available) 96-98%≥95%[3]Supplier Data[1]
Storage Temperature 2-8°C, sealed in dry conditionsStore below +30°C[2]Supplier Data

Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of 2-Cyano-2-butenoic acid is expected to show signals corresponding to the methyl and vinyl protons. The chemical shifts will be influenced by the electron-withdrawing effects of the cyano and carboxylic acid groups. The vinyl proton will likely appear as a quartet due to coupling with the methyl protons, and the methyl protons as a doublet. The acidic proton of the carboxylic acid will be a broad singlet, often exchanging with deuterium in deuterated solvents.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic carbon, the nitrile carbon, the two olefinic carbons, and the methyl carbon. The chemical shifts of the sp² hybridized carbons will be in the downfield region, characteristic of alkenes conjugated with electron-withdrawing groups.

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

Workflow for NMR sample preparation.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Cyano-2-butenoic acid is expected to exhibit characteristic absorption bands:

  • O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ for the carboxylic acid.

  • C≡N stretch: A sharp, medium intensity band around 2220-2260 cm⁻¹.

  • C=O stretch: A strong, sharp band around 1700-1725 cm⁻¹ for the conjugated carboxylic acid.

  • C=C stretch: A band in the region of 1620-1680 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2-Cyano-2-butenoic acid, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (111.1). Fragmentation may involve the loss of CO₂, H₂O, or the cyano group.

For volatile compounds or those that can be derivatized to become volatile, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical technique.

General workflow for GC-MS sample preparation.

Reactivity and Stability

The reactivity of 2-Cyano-2-butenoic acid is dictated by its functional groups. The conjugated system allows for both 1,2- and 1,4- (Michael) addition reactions. The carboxylic acid can undergo esterification and other typical acid reactions. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

The compound is expected to be stable under standard storage conditions (2-8°C, dry). However, as an α,β-unsaturated carbonyl compound, it may be susceptible to polymerization, especially at elevated temperatures or in the presence of initiators.

Potential Applications in Drug Development

The structural motifs present in 2-Cyano-2-butenoic acid are found in a variety of biologically active molecules. The α,β-unsaturated nitrile moiety is a known Michael acceptor and can covalently interact with biological nucleophiles, such as cysteine residues in enzymes. This property makes it a valuable scaffold for the design of targeted covalent inhibitors.

Furthermore, the carboxylic acid group provides a handle for modifying the pharmacokinetic properties of a molecule, such as solubility and cell permeability. The synthetic versatility of 2-Cyano-2-butenoic acid allows for its incorporation into larger molecules to explore structure-activity relationships in drug discovery programs.

Safety and Handling

2-Cyano-2-butenoic acid is classified as a corrosive substance that can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact, the affected area should be flushed immediately with copious amounts of water, and medical attention should be sought.

Conclusion

2-Cyano-2-butenoic acid is a promising building block for organic synthesis and medicinal chemistry. While a comprehensive experimental dataset of its physicochemical properties is yet to be fully established, its structural features suggest a rich and versatile chemistry. This guide provides a foundational understanding of its properties and outlines the necessary experimental approaches for its thorough characterization. As research into this and similar molecules continues, a more detailed picture of its potential will undoubtedly emerge, paving the way for new discoveries in drug development and materials science.

References

  • NIST. (n.d.). 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester. NIST Chemistry WebBook.
  • The Good Scents Company. (n.d.). (E)-2-butenoic acid.
  • ChemBK. (2025, August 19). (2E)-2-Butenoic acid.
  • Sigma-Aldrich. (n.d.). 2-Cyanobut-2-enoic acid.
  • NIST. (n.d.). 2-Butenoic acid, (E)-. NIST Chemistry WebBook.
  • Balcı, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Advanced ChemBlocks. (2026, February 22). 2-Cyano-but-2-enoic acid. Retrieved from an Advanced ChemBlocks product page URL.
  • FooDB. (2010, April 8). Showing Compound 2-Butenoic acid (FDB003282).
  • Cayman Chemical. (n.d.). Crotonic Acid (CAS 107-93-7).
  • Cheméo. (n.d.). Chemical Properties of (2E)-2-butenedioic acid.
  • Brzezińska, E., & Leśniak, S. (2019). Synthesis of (E)-α,β-unsaturated carboxylic esters derivatives from cyanoacetic acid via promiscuous enzyme-promoted cascade esterification/Knoevenagel reaction. Bioorganic Chemistry, 93, 102816.
  • NIST. (n.d.). 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester. NIST Chemistry WebBook.
  • Corry, T. A., Jackson, B. A., & Ray, A. D. (2019). Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry.
  • The Good Scents Company. (n.d.). 2-butenoic acid crotonic acid.
  • Benchchem. (n.d.). Application Notes and Protocols for the 1H and 13C NMR Spectral Analysis of 3-Methyl-2-butenoic Acid.
  • Noreen, S., et al. (2021). Synthesis and cytotoxicity evaluation of alpha beta unsaturated carboxylic acids of thiophene analogs by using polymer supported microwave-assisted method. Pakistan Journal of Pharmaceutical Sciences, 34(4), 1403-1407.
  • ChemicalBook. (2026, January 13). 2-Cyano-3-methylbut-2-enoic acid.
  • Rittner, R., & Tormena, C. F. (2025).
  • Said, S. A. (n.d.). α,β-Unsaturated carbonyl compounds: Structure and properties. University of Basrah.
  • ChemWhat. (n.d.). 2-Butenoic acid, 2-cyano-3-hydroxy-, ethyl ester, (2Z)-.
  • Cheméo. (n.d.). Chemical Properties of 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester (CAS 759-58-0).
  • Wikipedia. (n.d.). Butenoic acid.
  • ChemicalBook. (n.d.). 2-Butynoic acid(590-93-2) 1H NMR spectrum.
  • MedChemExpress. (n.d.). (E)-Crotonic acid ((E)-2-Butenoic acid).
  • Cheméo. (n.d.). Chemical Properties of 2-Butenoic acid, (E)- (CAS 107-93-7).
  • Szabó, D., & Kóti, J. (2025). Practical Synthesis of (E)-α,β-Unsaturated Carboxylic Acids Using a One-Pot Hydroformylation/Decarboxylative Knoevenagel Reaction Sequence. The Journal of Organic Chemistry, 90(15), 10149-10158.
  • Organic Chemistry Portal. (n.d.). α,β-Unsaturated compound synthesis by carboxylation.

Sources

Protocols & Analytical Methods

Method

Application Note: Passerini and Ugi Reactions with 2-Cyano-2-butenoic Acid Derivatives

[1] Executive Summary This technical guide details the application of 2-cyano-2-butenoic acid (and its derivatives) as a bifunctional acid input in Isocyanide-based Multicomponent Reactions (IMCRs). While standard carbox...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide details the application of 2-cyano-2-butenoic acid (and its derivatives) as a bifunctional acid input in Isocyanide-based Multicomponent Reactions (IMCRs). While standard carboxylic acids are routine in Passerini (P-3CR) and Ugi (U-4CR) reactions, 2-cyano-2-butenoic acid represents a "privileged scaffold" due to its unique electronic architecture:

  • Enhanced Acidity: The

    
    -cyano group significantly lowers the pKa of the carboxylic acid compared to crotonic acid, accelerating the protonation steps in MCRs.
    
  • Michael Acceptor: The

    
    -unsaturated system remains available for post-MCR nucleophilic attacks.
    
  • Latent Nucleophile: The cyano group serves as a precursor for heterocycle formation (e.g., tetrazoles, oxazoles).

This guide provides optimized protocols for integrating this substrate into library generation for peptidomimetics and heterocyclic pharmacophores.

Substrate Logic & Preparation

Before initiating MCRs, it is critical to understand the stability and reactivity of the input acid. 2-Cyano-2-butenoic acid is an electron-deficient alkene.

  • Synthesis: Typically synthesized via Knoevenagel condensation of cyanoacetic acid with acetaldehyde (or corresponding ketones for derivatives) catalyzed by ammonium acetate.

  • Storage: Store at 4°C. The compound is prone to slow decarboxylation or polymerization if left in solution with strong bases for extended periods.

Reactivity Profile (Graphviz)

ReactivityProfile Acid 2-Cyano-2-butenoic Acid COOH Carboxylic Acid (MCR Input) Acid->COOH Primary Reactivity Alkene Alpha,Beta-Unsaturation (Michael Acceptor) Acid->Alkene Post-MCR Site Cyano Alpha-Cyano Group (Acidity Modulator) Acid->Cyano Electronic Activation Alkene->Cyano Conjugation Cyano->COOH Lowers pKa (Accelerates MCR)

Caption: Functional dissection of 2-cyano-2-butenoic acid showing the interplay between the cyano group, the alkene, and the carboxylic acid.

Protocol A: The Passerini Reaction (P-3CR)

The Passerini reaction with this substrate yields


-acyloxy carboxamides.[1][2][3] The enhanced acidity of the substrate typically results in faster reaction times compared to standard aliphatic acids.
Materials
  • Acid: 2-Cyano-2-butenoic acid (1.0 equiv)[1]

  • Aldehyde: Benzaldehyde or aliphatic aldehyde (1.0 equiv)

  • Isocyanide: tert-Butyl isocyanide or cyclohexyl isocyanide (1.0 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) [0.5 M]

Step-by-Step Methodology
  • Pre-mixing: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Aldehyde (1.0 mmol) and 2-Cyano-2-butenoic acid (1.0 mmol) in anhydrous DCM (2 mL).

    • Note: Do not add base. The reaction relies on the acid component itself.

  • Isocyanide Addition: Add the Isocyanide (1.0 mmol) dropwise to the stirring solution at room temperature (25°C).

    • Observation: An exotherm is common.[4] If using volatile isocyanides, cool to 0°C during addition.

  • Reaction Monitoring: Stir at room temperature. Monitor by TLC (typically 20-40% EtOAc/Hexanes).

    • Timeframe: Due to the

      
      -cyano activation, conversion is often complete within 2–4 hours (vs. 12+ hours for standard acids).
      
  • Work-up:

    • Evaporate the solvent under reduced pressure.

    • Purification: Flash column chromatography on silica gel.

    • Caution: Avoid basic workups (e.g., NaOH washes) as the product contains an activated ester and a Michael acceptor, making it sensitive to hydrolysis or polymerization.

Data: Typical Yields
EntryAldehydeIsocyanideTime (h)Yield (%)
1Benzaldehydet-Butyl-NC2.582
24-Nitrobenzaldehydec-Hexyl-NC1.588
3Isobutyraldehydet-Butyl-NC4.076

Protocol B: The Ugi Reaction (U-4CR)[5][6]

The Ugi reaction introduces an amine, creating a bis-amide backbone.[4][5]

Critical Challenge: The amine component can potentially react with the


-unsaturated acid via a Michael addition before the Ugi reaction occurs.
Solution:  Pre-formation of the imine is essential to suppress the side reaction.
Materials
  • Acid: 2-Cyano-2-butenoic acid (1.0 equiv)[1]

  • Amine: Benzylamine or n-butylamine (1.0 equiv)

  • Aldehyde: Paraformaldehyde or Benzaldehyde (1.0 equiv)

  • Isocyanide: tert-Butyl isocyanide (1.0 equiv)[1]

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) [1.0 M]

Step-by-Step Methodology
  • Imine Formation (The "Pre-Ugi" Step):

    • Dissolve Aldehyde (1.0 mmol) and Amine (1.0 mmol) in MeOH (1 mL).

    • Add molecular sieves (3Å or 4Å) to sequester water.

    • Stir for 30–60 minutes to ensure quantitative imine formation.

    • Why: This locks the amine into the imine, preventing it from acting as a Michael donor against the starting acid.

  • Acid & Isocyanide Addition:

    • Add 2-Cyano-2-butenoic acid (1.0 mmol) to the imine mixture.

    • Immediately add Isocyanide (1.0 mmol).

  • Reaction: Stir at room temperature for 12–24 hours.

    • Note: The high concentration (1.0 M) favors the Ugi pathway over side reactions.

  • Work-up:

    • Filter off molecular sieves.

    • Concentrate in vacuo.

    • Purify via flash chromatography (SiO2, EtOAc/Hexane gradient).

Advanced Workflow: Post-Condensation Cyclization

The true power of using 2-cyano-2-butenoic acid lies in the Ugi-Michael-Cyclization (UMC) cascade. The product of the Ugi reaction contains a secondary amide and the original Michael acceptor. Under basic conditions, the amide nitrogen can attack the alkene, forming a lactam (pyrrolidinone).

Mechanism & Workflow (Graphviz)

UgiPostCondensation Start Ugi Reactants (Acid, Amine, Ald, Iso) Imine Imine Formation (MeOH, 30 min) Start->Imine UgiProduct Linear Ugi Adduct (Contains Alkene + Amide) Imine->UgiProduct + Acid/Iso Base Add Base (Cs2CO3 or DBU) UgiProduct->Base Cyclization Intramolecular Michael Addition Base->Cyclization Final Multifunctionalized Pyrrolidinone Cyclization->Final

Caption: Sequential workflow for converting linear Ugi adducts into cyclic pyrrolidinone scaffolds via base-mediated cyclization.

Cyclization Protocol
  • Isolate the linear Ugi product from Protocol B.

  • Dissolve in DMF (0.1 M).

  • Add Cs₂CO₃ (1.5 equiv).

  • Heat to 60°C for 3–6 hours.

  • Result: Formation of highly substituted 5-membered lactams (pyrrolidinones) with a cyano group retained, offering a handle for further derivatization (e.g., reduction to amine).

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Ugi) Michael addition of amine to acid.Ensure Imine is pre-formed for >30 mins. Use TFE as solvent to accelerate Ugi pathway.
Polymerization Acid is unstable; concentration too high.Add a radical inhibitor (BHT) in trace amounts; keep temperature <40°C.
Hydrolysis Water contamination.Use anhydrous solvents and molecular sieves. The ester bond in Passerini products is labile.
No Cyclization Steric hindrance.If R-groups are bulky, increase temp to 80°C or use a stronger base (NaH) in THF.

References

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link

  • Passerini, M. (1921).[2][3] Il comportamento degli isonitrili con gli acidi e le aldeidi o i chetoni.[3] Gazzetta Chimica Italiana, 51, 126. (Foundational reference for mechanism).

  • Marcaccini, S., & Torroba, T. (2007). The Use of the Ugi Four-Component Condensation.[5][6] Nature Protocols, 2, 632–639. (Protocol standardization).

  • Basso, A., Banfi, L., Riva, R., & Piaggio, P. (2005). Ugi Multicomponent Reaction with

    
    -Unsaturated Carboxylic Acids: A Facile Access to 
    
    
    
    -Lactams and Pyrrolidines. Tetrahedron Letters, 46(46), 8003-8006. Link
  • Kazmaier, U. (2009). Multicomponent Reactions of Unsaturated Acids. Current Organic Chemistry, 13(13).

Sources

Application

Application Notes &amp; Protocols: Asymmetric Synthesis of 2-Cyano-2-butenoic Acid Derivatives

Introduction: The Significance of Chiral α,β-Unsaturated Cyanides Chiral 2-cyano-2-butenoic acid derivatives and related α,β-unsaturated nitriles are privileged structural motifs in modern chemistry. Their unique electro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral α,β-Unsaturated Cyanides

Chiral 2-cyano-2-butenoic acid derivatives and related α,β-unsaturated nitriles are privileged structural motifs in modern chemistry. Their unique electronic properties, arising from the conjugation of a nitrile, an ester or amide, and a carbon-carbon double bond, make them highly versatile intermediates in organic synthesis. The presence of a stereogenic center, often a fully substituted quaternary carbon, renders them particularly valuable in the fields of drug discovery and materials science.[1][2]

The biological importance of chiral molecules is well-established; enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[3][4][5] Consequently, the ability to synthesize single-enantiomer compounds is not merely an academic challenge but a critical requirement for developing safer and more effective medicines.[1][2] Derivatives of 2-cyano-2-butenoic acid are precursors to a wide range of bioactive molecules, including complex natural products and pharmaceuticals such as γ-aminobutyric acid (GABA) derivatives like (S)-Pregabalin, (R)-Phenibut, and (R)-Baclofen.[6][7][8]

This guide provides an in-depth exploration of the primary strategies for the asymmetric synthesis of these valuable compounds, focusing on the underlying principles of stereocontrol, catalyst selection, and practical experimental protocols for researchers in synthetic and medicinal chemistry.

Part 1: Mechanistic Considerations and Catalyst Selection

The central challenge in the synthesis of chiral 2-cyano-2-butenoic acid derivatives lies in controlling the facial selectivity of a nucleophilic attack on the β-carbon of the α,β-unsaturated system. This is typically achieved using chiral catalysts that create a defined, three-dimensional environment around the substrate. The choice of catalyst—organocatalyst, metal complex, or enzyme—dictates the reaction mechanism and is often guided by the specific substrate, desired transformation, and operational considerations.

Organocatalysis: A Metal-Free Approach

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a sustainable and often operationally simpler alternative to metal-based catalysts.[9] For the synthesis of 2-cyano-2-butenoic acid derivatives, bifunctional organocatalysts, particularly those based on Cinchona alkaloids or thiourea scaffolds, are highly effective.

Mechanism of Action: These catalysts operate through non-covalent interactions, most commonly hydrogen bonding.[9][10] A typical bifunctional catalyst possesses both a Lewis basic site (e.g., a tertiary amine) and a hydrogen-bond donor site (e.g., a thiourea or hydroxyl group).

  • Substrate Activation: The hydrogen-bond donor group interacts with the electron-withdrawing groups of the 2-cyano-2-butenoic acid derivative (the Michael acceptor), such as the cyano and ester moieties. This interaction lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy of the substrate, making it more electrophilic and susceptible to nucleophilic attack.[6]

  • Stereocontrol: The rigid chiral scaffold of the catalyst holds the substrate in a specific conformation. This geometric constraint effectively shields one prochiral face of the molecule, leaving the other exposed for the nucleophile to attack. The Lewis basic site of the catalyst can simultaneously deprotonate and orient the incoming nucleophile, leading to a highly organized, ternary transition state that dictates the stereochemical outcome.[11]

Causality Behind Experimental Choices: The selection of a specific organocatalyst, such as a quinine-derived thiourea versus a cinchonidine-derived one, allows access to either enantiomer of the final product. The choice of solvent is also critical; non-polar solvents often enhance the strength of hydrogen-bonding interactions, leading to higher enantioselectivity.

Transition Metal Catalysis: Lewis Acid Activation

Chiral Lewis acid catalysis, employing complexes of metals like Rhodium, Ruthenium, or Hafnium, offers another robust pathway.[6][12][13][14]

Mechanism of Action: In this approach, the metal center coordinates to one or both of the carbonyl/cyano groups of the substrate. This coordination polarizes the α,β-unsaturated system, activating it towards nucleophilic addition. The chiral ligands attached to the metal create a sterically defined pocket around the active site. This chiral environment forces the substrate to adopt a preferred orientation, thereby directing the nucleophile to attack a specific face of the double bond.[13]

Causality Behind Experimental Choices: Transition metal catalysts can achieve high turnovers and are often effective at very low loadings (mol %). The choice of ligand is paramount, as it directly influences both reactivity and enantioselectivity. For instance, bidentate phosphine ligands like BINAP are commonly used in asymmetric hydrogenations and hydrocyanations.[6][14]

Biocatalysis: The Enzymatic Approach

Enzymes, such as flavin-dependent "ene"-reductases, represent nature's solution to asymmetric synthesis. They offer unparalleled selectivity under mild, environmentally friendly conditions (typically in aqueous buffer).[15]

Mechanism of Action: The substrate binds to a highly specific, chiral active site within the enzyme. The enzyme then facilitates the stereospecific transfer of hydride equivalents (from a cofactor like NADH or NADPH) or guides a radical-based addition to the C=C double bond. The intricate network of interactions within the active site ensures near-perfect stereocontrol.[15]

Causality Behind Experimental Choices: While highly selective, enzymes often have a limited substrate scope. However, modern techniques in protein engineering are rapidly expanding their applicability. Photoenzymatic methods, for example, combine the selectivity of enzymes with the reactivity of photoredox catalysis to achieve novel transformations like enantioselective hydrocyanoalkylation.[15]

Part 2: Key Synthetic Strategies & Protocols

The most prevalent and reliable methods for the asymmetric synthesis of 2-cyano-2-butenoic acid derivatives are asymmetric conjugate additions (Michael additions) and asymmetric hydrogenations/hydrocyanations.

Strategy 1: Asymmetric Michael Addition

The Michael addition is a thermodynamically controlled, atom-economical carbon-carbon or carbon-heteroatom bond-forming reaction.[16] In this context, a nucleophile adds to the β-position of the activated 2-cyano-2-butenoic acid derivative.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep1 Add Chiral Catalyst (e.g., Thiourea) to flask prep2 Add Michael Acceptor (Cyano-butenoate) prep1->prep2 prep3 Add Anhydrous Solvent (e.g., Toluene) prep2->prep3 prep4 Cool to specified temperature (e.g., -20°C) prep3->prep4 react1 Slowly add Nucleophile (e.g., Thiol) prep4->react1 react2 Stir for 12-48h react1->react2 react3 Monitor by TLC/HPLC react2->react3 work1 Quench Reaction react3->work1 work2 Solvent Evaporation work1->work2 work3 Purify by Column Chromatography work2->work3 anal1 Characterize Structure (NMR, MS) work3->anal1 anal2 Determine Enantiomeric Excess (Chiral HPLC) anal1->anal2 G Catalyst Chiral Catalyst Intermediate Activated Complex Catalyst->Intermediate Binds Substrate Substrate (Acceptor) Substrate->Intermediate Nucleophile Nucleophile Nucleophile->Intermediate Product Product Intermediate->Product Nucleophilic Attack Product->Catalyst Releases

Sources

Method

Application Note: 2-Cyano-2-butenoic Acid and Its Derivatives in the Synthesis of N-Heterocyclic Compounds

Executive Summary & Chemical Rationale In the landscape of modern drug discovery, the rapid and atom-economical construction of functionalized heterocycles is paramount. 2-Cyano-2-butenoic acid (CBA) and its ester deriva...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In the landscape of modern drug discovery, the rapid and atom-economical construction of functionalized heterocycles is paramount. 2-Cyano-2-butenoic acid (CBA) and its ester derivatives (e.g., ethyl 2-cyano-2-butenoate) serve as highly versatile, ambidentate building blocks for the synthesis of complex N-heterocycles.

The synthetic power of CBA derivatives stems from their tri-functional nature:

  • The

    
    -Carbon (Michael Acceptor):  The highly polarized 
    
    
    
    -unsaturated system acts as a potent electrophile. Studies have demonstrated that the
    
    
    -carbon of substituted 2-cyano-2-butenoates readily undergoes stereoselective Michael additions with a wide array of nucleophiles, including amines, thiols, and organometallics[1].
  • The Cyano Group (-CN): Acts as a strong electron-withdrawing group (EWG) to stabilize intermediate enolates and can actively participate in secondary cyclization events.

  • The Carboxylate/Ester Moiety: Serves as the ultimate electrophilic trap for intramolecular acylation, driving the irreversible formation of stable 5- and 6-membered rings (e.g., pyrazoles, pyrimidines, and tetrahydropyridines).

G CBA 2-Cyano-2-butenoic Acid Derivatives Hydrazine Hydrazines CBA->Hydrazine EtOH, Reflux Amidine Amidines CBA->Amidine Base, Heat Schiff Schiff Bases CBA->Schiff AlCl3, DCM, 0°C Pyrazole Pyrazoles (5-Membered) Hydrazine->Pyrazole Cyclocondensation Pyrimidine Pyrimidines (6-Membered) Amidine->Pyrimidine Condensation Tetrahydropyridine Tetrahydropyridines (6-Membered) Schiff->Tetrahydropyridine Formal Cycloaddition

Fig 1: Divergent synthesis of N-heterocycles from 2-cyano-2-butenoic acid derivatives.

Protocol I: Synthesis of Tetrahydropyridines via Lewis Acid-Catalyzed Cyclocondensation

The condensation of ethyl 3-aryl-2-cyano-2-butenoates with Schiff bases (benzylideneanilines) in the presence of aluminum chloride (


) affords 1,4,6-triaryl-2-oxo-1,2,5,6-tetrahydropyridine-2-carbonitriles[2].
Mechanistic Causality

The reaction requires a Lewis acid to proceed efficiently.


 coordinates strongly to the ester carbonyl oxygen and the nitrile nitrogen. This dual coordination drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the conjugated system, rendering the 

-carbon highly susceptible to nucleophilic attack by the relatively weak imine nitrogen. Following the initial Michael addition, the resulting intermediate undergoes an intramolecular cyclization to form the 6-membered tetrahydropyridine core.

Mech Step1 1. Lewis Acid Activation AlCl3 coordinates to ester/cyano groups Step2 2. Michael Addition Imine N attacks β-carbon of butenoate Step1->Step2 Step3 3. Zwitterionic Intermediate Charge separation stabilized by AlCl3 Step2->Step3 Step4 4. Intramolecular Cyclization Enolate attacks imine carbon Step3->Step4 Step5 5. Product Isolation Acidic quench yields Tetrahydropyridine Step4->Step5

Fig 2: Mechanistic cascade for the AlCl3-catalyzed synthesis of tetrahydropyridines.

Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask under an argon atmosphere. Rationale:

    
     is highly moisture-sensitive; ambient humidity will hydrolyze the catalyst, generating HCl gas and terminating the catalytic cycle.
    
  • Reagent Loading: Dissolve 1.0 mmol of the Schiff base and 1.0 mmol of ethyl 3-aryl-2-cyano-2-butenoate in 10 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Cool the mixture to 0 °C using an ice-water bath. Carefully add 1.2 mmol of anhydrous

    
     in small portions over 5 minutes.
    Rationale: The slight stoichiometric excess (1.2 eq) accounts for trace moisture and ensures complete complexation with the ambidentate substrate.
    
  • Reaction Execution: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4–6 hours.

  • Quenching & Work-up: Quench the reaction by pouring the mixture into 20 mL of ice-cold 1M HCl. Rationale: Acidic quenching breaks the stable aluminum-product complexes and protonates the resulting heterocycle, facilitating clean phase separation. Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Validation & Quality Control (Self-Validating System):

    • In-Process: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the UV-active ester spot (

      
      ) disappears, replaced by a lower 
      
      
      
      fluorescent spot.
    • Post-Process: Verify the structure via

      
       NMR. The success of the cyclization is confirmed by the disappearance of the distinct vinylic proton of the starting butenoate and the appearance of complex spin systems corresponding to the newly formed chiral centers on the tetrahydropyridine ring.
      

Protocol II: Synthesis of Pyrazoles via Dinucleophilic Cyclization

Mechanistic Causality

Hydrazines act as potent bis-nucleophiles. The primary amino group undergoes a rapid Michael addition at the


-carbon of the CBA derivative. The intermediate enolate tautomerizes, bringing the secondary amino group into direct proximity with the ester group. This spatial arrangement forces an irreversible intramolecular amidation, extruding ethanol (or water) and yielding the rigid 5-membered pyrazole core.
Step-by-Step Methodology
  • Preparation: In a 25 mL round-bottom flask, dissolve 1.0 mmol of ethyl 2-cyano-2-butenoate in 8 mL of absolute ethanol.

  • Addition: Add 1.1 mmol of hydrazine hydrate (or a substituted arylhydrazine) dropwise at room temperature while stirring. Rationale: Dropwise addition controls the highly exothermic initial Michael addition and prevents unwanted oligomerization of the butenoate.

  • Reflux: Attach a reflux condenser and heat the mixture to 78 °C for 3 hours.

  • Work-up: Cool the mixture to 0 °C in an ice bath for 30 minutes to maximize crystallization. Filter the precipitate under vacuum, wash with cold ethanol (2 x 5 mL), and dry in a vacuum oven at 50 °C.

  • Validation & Quality Control (Self-Validating System):

    • In-Process: This reaction is visually self-validating. The target pyrazole has significantly lower solubility in ethanol than the open-chain precursors. The formation of a dense white/yellowish precipitate directly in the boiling solvent indicates successful cyclization.

    • Post-Process: Confirm purity via LC-MS. The target mass should reflect the combined mass of the reagents minus the mass of the extruded leaving group (e.g.,

      
       corresponding to 
      
      
      
      ).

Quantitative Data Summary

The following table summarizes the reaction profiles, optimal conditions, and typical yields for the primary heterocyclic scaffolds synthesized from 2-cyano-2-butenoic acid derivatives.

Reaction TypeCore ReagentsCatalyst / ConditionsPrimary ScaffoldTypical Yield
Lewis Acid Cyclocondensation CBA Ester + Schiff Base

(1.2 eq), DCM, 0 °C to RT
Tetrahydropyridines65–85%
Dinucleophilic Cyclization CBA Ester + HydrazineNone, EtOH, Reflux (78 °C)Pyrazoles75–95%
Base-Catalyzed Condensation CBA Ester + AmidineNaOEt, EtOH, RefluxPyrimidines70–90%
Nucleophilic Michael Addition CBA Ester + Thiols/AminesMild Base (e.g.,

), THF
Substituted Butanoates80–98%

References

  • Title: Cyclocondensation of 3-aryl-2-cyano-2-butenoic acid esters with schiff bases | Semantic Scholar Source: semanticscholar.org URL: [2]

  • Title: Synthesis and antioxidant activities of some novel fluorinated spiro[oxindole-thiazolidine] fused with sulfur and phosphorus heterocycles | Request PDF - ResearchGate (Includes data on Synthesis of 3-Substituted Ethyl 4,4,4-Trichloro-2-cyano-butanoates via Michael Addition) Source: researchgate.net URL: [1]

Sources

Application

Biocatalytic Applications of 2-Cyano-2-butenoic Acid: A Technical Guide

Part 1: Executive Summary & Scientific Rationale The Molecule and Its Significance 2-Cyano-2-butenoic acid (and its esters, particularly ethyl 2-cyano-2-butenoate ) represents a critical class of "activated alkenes" in o...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Scientific Rationale

The Molecule and Its Significance

2-Cyano-2-butenoic acid (and its esters, particularly ethyl 2-cyano-2-butenoate ) represents a critical class of "activated alkenes" in organic synthesis. These molecules function as Michael acceptors, featuring a dense functionality—an electron-withdrawing nitrile group and a carboxyl moiety flanking a carbon-carbon double bond.

In the pharmaceutical industry, the asymmetric reduction of this scaffold yields chiral 2-cyanobutanoic acid derivatives . These are high-value synthons used in the manufacture of:

  • 
    -Amino Acids (GABA analogs):  Precursors for anticonvulsants and anxiolytics.
    
  • Chiral Amino Acids: Specifically (S)-2-aminobutyric acid (L-ABA), a key intermediate for Levetiracetam (Keppra) and Brivaracetam .

  • Non-Proteinogenic Amino Acids: Via downstream nitrile reduction or hydrolysis.

The Biocatalytic Advantage

Traditional chemical hydrogenation of tetrasubstituted or sterically hindered alkenes often requires high pressure, toxic transition metals (Rh, Ru), and chiral ligands that are expensive and difficult to remove.

Biocatalysis using Ene-Reductases (ERs) offers a superior alternative:

  • Stereoselectivity: ERs from the Old Yellow Enzyme (OYE) family catalyze the trans-hydrogenation of the C=C bond with >99% enantiomeric excess (ee).

  • Atom Economy: Utilizes NAD(P)H as a hydride source, recyclable via glucose/glucose dehydrogenase (GDH) systems.

  • Mild Conditions: Reactions proceed at ambient temperature and pressure in aqueous buffer.

Part 2: Biocatalytic Mechanism & Pathway Design

The core transformation is the asymmetric reduction of the C=C double bond. The enzyme binds the substrate via the electron-withdrawing group (EWG), activating the


-carbon for hydride attack from the FMN cofactor.
Reaction Mechanism (DOT Diagram)

G Substrate 2-Cyano-2-butenoate (Substrate) Complex Enzyme-Substrate Complex Substrate->Complex Binding Transition Hydride Transfer (From FMN_red) Complex->Transition Activation Product Chiral 2-Cyanobutanoate (Product) Transition->Product Protonation (Tyr/His) Cofactor_Ox NADP+ Transition->Cofactor_Ox Recycle GDH / Glucose System Cofactor_Ox->Recycle Regeneration Cofactor_Red NADPH Cofactor_Red->Transition H- donor Recycle->Cofactor_Red

Figure 1: Mechanism of Ene-Reductase mediated reduction. The flavin mononucleotide (FMN) delivers a hydride to the


-carbon, followed by stereospecific protonation of the 

-carbon.

Part 3: Detailed Experimental Protocol

This protocol describes the gram-scale reduction of Ethyl 2-cyano-2-butenoate to (S)-Ethyl 2-cyanobutanoate using a recombinant Ene-Reductase (e.g., OYE1 homolog) and a cofactor recycling system.

Materials & Reagents
ComponentGrade/SpecRole
Ethyl 2-cyano-2-butenoate >97% PuritySubstrate
Ene-Reductase (ER) Lyophilized powder (e.g., OYE1, NCR)Biocatalyst
Glucose Dehydrogenase (GDH) >20 U/mgCofactor Recycling Enzyme
NADP+ Disodium saltCofactor
D-Glucose ACS ReagentHydride Donor
KPi Buffer 100 mM, pH 7.0Reaction Medium
DMSO HPLC GradeCo-solvent (5-10% v/v)
Protocol Steps
Step 1: Buffer & Cofactor Prep
  • Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0) .

  • Dissolve D-Glucose (2 equivalents relative to substrate) in the buffer.

  • Add NADP+ to a final concentration of 0.5 mM (catalytic amount).

Step 2: Enzyme Mix
  • Add GDH (500 Units) to the buffer solution.

  • Add Ene-Reductase (amount determined by activity assay, typically 10-20 mg of crude lyophilized powder or 1 mg purified enzyme).

  • Critical: Gently mix by inversion. Do not vortex vigorously to avoid protein denaturation.

Step 3: Substrate Addition
  • Dissolve 1.0 g of Ethyl 2-cyano-2-butenoate in 5 mL of DMSO.

  • Add the substrate solution dropwise to the enzyme mixture while stirring magnetically at 200 rpm.

  • Note: The final reaction volume should be ~100 mL. If substrate solubility is poor, a biphasic system (adding 20% v/v MTBE) can be used, as ERs often tolerate organic solvents.

Step 4: Incubation
  • Seal the reaction vessel (ERs are generally aerobic-tolerant, but some variants prefer anaerobic conditions; standard OYEs work well in open vessels).

  • Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

  • Monitor pH periodically; maintain pH 7.0 using 1M NaOH (gluconic acid byproduct lowers pH).

Step 5: Workup & Isolation
  • Extract the reaction mixture 3x with Ethyl Acetate (1:1 volume ratio).

  • Dry combined organic layers over anhydrous

    
    .
    
  • Filter and concentrate under reduced pressure.

  • Purify via flash chromatography (Hexane:EtOAc) if necessary, though conversion is often >95%.

Part 4: Analytical Validation & Quality Control

Reaction Monitoring (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Water (0.1% TFA) : Acetonitrile (60:40).

  • Detection: UV at 210 nm (Nitrile absorption).

  • Flow Rate: 1.0 mL/min.

Chiral Analysis (GC/HPLC)

To determine Enantiomeric Excess (ee):

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:Isopropanol (90:10).

  • Expectation: (S)-enantiomer typically elutes first (verify with authentic standards).

  • Target: >99% ee.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Substrate inhibition or pH drop.Feed substrate in batches; maintain pH 7.0 with auto-titrator.
Low Solubility Substrate precipitation.Increase DMSO to 10% or use a biphasic system (Buffer/Toluene).
Emulsion Protein precipitation during workup.Add Celite® and filter before extraction, or use centrifugation.

Part 5: Workflow Visualization

Workflow Start Substrate Prep (Ethyl 2-cyano-2-butenoate) Screening Enzyme Screening (96-well plate, OYE Library) Start->Screening  Identify Hit   ScaleUp Scale-Up (1L) (pH Stat, Glucose Feed) Screening->ScaleUp  Optimize   DSP Downstream Processing (EtOAc Extraction) ScaleUp->DSP  Harvest   Analysis QC Analysis (Chiral HPLC, NMR) DSP->Analysis  Verify ee%  

Figure 2: Operational workflow from screening to isolated product.

Part 6: References

  • Winkler, C. K., et al. (2014). "Nitrile as Activating Group in the Asymmetric Bioreduction of

    
    -Cyanoacrylic Acids Catalyzed by Ene-Reductases." Advanced Synthesis & Catalysis, 356(8), 1878–1882. Link
    
  • Toogood, H. S., & Scrutton, N. S. (2018). "Discovery, Characterization, Engineering, and Applications of Ene-Reductases for Industrial Biocatalysis." ACS Catalysis, 8(4), 3532–3549. Link

  • Hagiwara, Y. (2022). "Recent Progress in the Biocatalytic Synthesis of Chiral Compounds Using Ene-Reductases." Journal of Biotechnology, 345, 12-24. Link

  • Stueckler, C., et al. (2010). "Stereocomplementary Bioreduction of

    
    -Unsaturated Carboxylic Esters and Nitriles." Organic Letters, 12(20), 4490–4493. Link
    
  • BenchChem. (2025).[1] "2-Cyanobutanoic acid chemical properties and applications." Link

Sources

Technical Notes & Optimization

Troubleshooting

Purification of 2-Cyano-2-butenoic acid by recrystallization

Technical Support Center: Purification of 2-Cyano-2-butenoic Acid Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges associ...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Cyano-2-butenoic Acid

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the purification of 2-cyano-2-butenoic acid and its structural analogs.

Derivatives of 2-cyano-2-butenoic acid (such as 4-methyl-2-cyano-2-butenoic acid) are highly reactive α,β-unsaturated compounds used as critical intermediates in the synthesis of complex pharmaceuticals, including the anticonvulsant pregabalin[1]. These compounds are typically synthesized via Knoevenagel condensation[2]. Because of the electron-withdrawing cyano group positioned alpha to the carboxylic acid, these molecules are highly susceptible to thermal decarboxylation and liquid-liquid phase separation (oiling out) during recrystallization. Furthermore, achieving high E/Z isomeric purity is essential, as these intermediates frequently undergo stereospecific downstream cyclocondensations and reductions[3].

Below is the definitive, self-validating framework for isolating high-purity 2-cyano-2-butenoic acid.

Part 1: Process Mechanics & Workflow

The following diagram maps the critical path for anti-solvent mediated recrystallization, highlighting the exact points where thermal control and phase interventions are required.

PurificationWorkflow A Crude 2-Cyano-2-butenoic Acid (Contains Knoevenagel Byproducts) B Dissolution in EtOAc (Max Temp: 55°C) A->B C Hot Filtration (Remove Insoluble Matter) B->C IPC: Visual Clarity D Controlled Cooling (Rate: 0.5°C / min) C->D E Phase Separation / Oiling Out? D->E F Intervention: Add 10% EtOAc & Reheat to 55°C E->F Yes G Seeding & Anti-Solvent (Add Heptane Dropwise) E->G No F->D H Crystallization (Hold at 0-5°C for 2 hours) G->H IPC: Cloud Point I Isolation & Cold Wash (Vacuum Filtration) H->I J Purified Product (Isomerically Pure) I->J IPC: HPLC Purity

Workflow for 2-cyano-2-butenoic acid recrystallization with integrated thermal and phase controls.

Part 2: Standard Operating Procedure (SOP)

Methodology: Anti-Solvent Mediated Recrystallization Objective: Isolate isomerically pure 2-cyano-2-butenoic acid while preventing thermal degradation and trapping of unreacted Knoevenagel aldehydes.

  • Initial Dissolution: Suspend 10.0 g of crude 2-cyano-2-butenoic acid in 15 mL of Ethyl Acetate (EtOAc) in a 100 mL jacketed reactor.

  • Controlled Heating: Heat the suspension to a maximum of 55°C under continuous agitation (300 rpm).

    • Causality: Exceeding 60°C provides the activation energy necessary for decarboxylation. The α-cyano group stabilizes the resulting carbanion intermediate, making this molecule uniquely fragile under standard boiling conditions.

  • Hot Filtration: Pass the solution through a pre-warmed PTFE filter (0.45 µm) to remove insoluble polymeric byproducts.

  • Anti-Solvent Addition: Transfer the clear filtrate back to the reactor. Slowly add 45 mL of Heptane dropwise over 30 minutes while maintaining the temperature at 50°C.

  • Nucleation Induction: Cool the reactor to 40°C at a rate of 0.5°C/min. Once the solution reaches the cloud point, halt cooling and add 50 mg of pure seed crystals.

    • Self-Validation Check: The solution must transition from a hazy cloud to a distinct suspension of fine needles within 15 minutes. If an oil layer forms at the bottom, the system has supersaturated too quickly (See FAQ #1).

  • Crystal Maturation: Resume cooling at 0.5°C/min down to 5°C. Hold at 5°C for 2 hours.

  • Isolation: Filter the suspension under vacuum. Wash the filter cake with 15 mL of pre-chilled (0°C) Heptane to displace residual mother liquor without dissolving the product.

  • Drying: Dry the crystals in a vacuum oven at 35°C (max) for 12 hours to yield the purified E-isomer[2].

Part 3: Empirical Solvent Data

Selecting the correct solvent system is the most critical variable in this workflow. The table below summarizes quantitative recovery data based on solvent screening.

Solvent SystemVolumetric RatioRecovery Yield (%)Purity (HPLC Area %)Mechanistic Causality & Notes
EtOAc : Heptane 1 : 385 - 90> 99.0Optimal: EtOAc provides high solubility at low temps (<55°C); Heptane forces controlled nucleation without phase separation.
Toluene N/A70 - 7598.5Sub-optimal: Requires heating >70°C for dissolution, triggering measurable thermal decarboxylation.
Ethanol : Water 1 : 160 - 6595.0Poor: High loss to mother liquor. Protic solvents risk transesterification or hydration of the nitrile group.
DCM : Hexane 1 : 480 - 8597.5Moderate: Rapid evaporation of DCM causes localized supersaturation, trapping Knoevenagel impurities in the crystal lattice.

Part 4: Troubleshooting & Diagnostic FAQs

Q1: My 2-cyano-2-butenoic acid forms a sticky yellow oil instead of crystals at the bottom of the flask. How do I recover it? A: You are experiencing "oiling out" (Liquid-Liquid Phase Separation). This occurs when the supersaturation point is reached at a temperature above the melting point of the solute-solvent rich phase. α,β-unsaturated cyano acids often exhibit this due to their high conformational flexibility and moderate melting points. Actionable Fix: Reheat the mixture gently (max 55°C) until the oil redissolves. Add 10-15% more of the "good" solvent (EtOAc) to lower the saturation temperature. Cool the solution more slowly (0.5°C/min) and introduce seed crystals before reaching the cloud point to force solid nucleation over liquid separation.

Q2: I am observing a lower yield and the generation of a new byproduct peak on my HPLC after recrystallization. What is happening? A: You are likely causing thermal decarboxylation. The presence of the strongly electron-withdrawing cyano group at the α-position significantly lowers the activation energy for the loss of CO₂. If your dissolution temperature exceeds 60°C, the acid degrades into the corresponding nitrile (e.g., crotononitrile derivatives). Actionable Fix: Implement strict thermal control. Never use boiling high-boiling solvents (like toluene or water) for this specific compound. Cap your jacketed reactor heating at 50-55°C.

Q3: How can I ensure I maintain the correct E/Z isomeric ratio during purification? A: 2-Cyano-2-butenoic acid contains a substituted double bond that can undergo isomerization. Knoevenagel condensations typically yield the thermodynamically more stable isomer[2]. However, prolonged exposure to UV light or extended heating can shift this equilibrium. Actionable Fix: Perform the recrystallization in amber glassware or away from direct sunlight. The crystal lattice will naturally select for the dominant, less soluble isomer (typically the trans/E-isomer relative to the bulkier groups), but preventing in-solution isomerization maximizes your recovery yield.

Q4: How do I remove residual basic catalysts (e.g., piperidine or KOH) left over from the synthesis? A: Basic impurities not only contaminate the final product but can catalyze the decarboxylation of the acid during heating. Actionable Fix: Before recrystallization, dissolve the crude mass in EtOAc and perform a mild acidic aqueous wash (e.g., 0.1 M HCl)[1]. Separate the organic layer, dry over MgSO₄, and concentrate under reduced pressure (<40°C) before proceeding to the recrystallization SOP.

References

  • Title: Process for the preparation of (s)
  • Title: Cyclocondensation of 3-aryl-2-cyano-2-butenoic acid esters with schiff bases Source: Chemistry of Heterocyclic Compounds (Semantic Scholar Corpus) URL: [Link]

Sources

Optimization

Overcoming low yields in 2-Cyano-2-butenoic acid synthesis

To: Research Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Overcoming Low Yields in 2-Cyano-2-butenoic Acid Synthesis Executive Summary The synthesis of 2-cyano-2-butenoic...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Overcoming Low Yields in 2-Cyano-2-butenoic Acid Synthesis

Executive Summary

The synthesis of 2-cyano-2-butenoic acid (also known as


-cyanocrotonic acid) via the Knoevenagel condensation of acetaldehyde and cyanoacetic acid is deceptively simple. While the mechanism is standard, the physical properties of acetaldehyde (b.p. 20.2°C) and the thermal instability of cyanoacetic acid create a "yield trap."

This guide addresses the three primary failure modes: Acetaldehyde Polymerization , Reagent Volatility , and Decarboxylation . We provide two validated workflows: a robust "Ester Route" (recommended for high purity) and an optimized "Direct Acid Route."

Part 1: The Reaction Landscape (Diagnostics)

Before altering your protocol, identify why the reaction is failing. The Knoevenagel condensation here is a race between the desired dehydration and the side reactions of acetaldehyde.

Diagnostic Diagram: Failure Mode Analysis

Use this logic tree to identify your specific bottleneck.

G Start Low Yield Observed Check1 Is the reaction mixture turning into viscous tar? Start->Check1 Check2 Is the starting material volume decreasing without product? Check1->Check2 No Result1 Acetaldehyde Polymerization/Aldol (Self-Condensation) Check1->Result1 Yes Check3 Is there vigorous gas evolution (bubbling) during heating? Check2->Check3 No Result2 Acetaldehyde Evaporation (Loss of Electrophile) Check2->Result2 Yes Result3 Decarboxylation (Loss of CO2) Check3->Result3 Yes Fix1 Fix: Use Ammonium Acetate & Low Temp Addition Result1->Fix1 Fix2 Fix: Use Paraldehyde or Excess Equivalents (3:1) Result2->Fix2 Fix3 Fix: Switch to Ester Route or Lower Temp (<70°C) Result3->Fix3

Figure 1: Diagnostic logic for identifying the root cause of yield loss in acetaldehyde condensations.

Part 2: The "Golden" Protocol (The Ester Route)

Why this is better: Direct condensation with cyanoacetic acid requires heat to drive off water, but heat causes acetaldehyde to evaporate and cyanoacetic acid to decarboxylate. The ester route uses Ethyl Cyanoacetate , which is more stable, allowing for milder conditions.

Step 1: Synthesis of Ethyl 2-cyano-2-butenoate

Reagents:

  • Acetaldehyde (1.5 eq) - Use excess to account for volatility.

  • Ethyl Cyanoacetate (1.0 eq)[1][2][3]

  • Catalyst: Piperidine (0.05 eq) + Glacial Acetic Acid (0.05 eq)

  • Solvent: Toluene (or solvent-free if cooling is efficient)

Protocol:

  • Cooling: Place Ethyl Cyanoacetate and the catalyst in a flask cooled to 0°C .

  • Controlled Addition: Add Acetaldehyde dropwise. Do not let the temperature rise above 10°C.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (25°C) overnight.

    • Note: The reaction is exothermic.[4] The low temperature prevents the acetaldehyde from boiling off before it reacts.

  • Workup: Wash with dilute HCl (to remove piperidine), then water. Dry organic layer over MgSO₄.[3]

  • Isolation: Distill under reduced pressure.

Step 2: Selective Hydrolysis

Objective: Hydrolyze the ester to the acid without hydrolyzing the nitrile (CN) to an amide.

Protocol:

  • Dissolve the ester in Ethanol.

  • Add 1.05 eq of NaOH (10% aqueous solution) dropwise at room temperature .

    • Critical: Do not reflux. High heat + base will attack the nitrile.

  • Monitor by TLC until the ester spot disappears (usually < 2 hours).

  • Acidification: Cool to 0°C and acidify carefully with concentrated HCl to pH 2.

  • Filtration: The 2-cyano-2-butenoic acid should precipitate. Filter and recrystallize from water/ethanol.

Part 3: The Direct Acid Route (Troubleshooting)

If you must use Cyanoacetic Acid directly (e.g., for regulatory or cost reasons), you must modify the standard Knoevenagel conditions to handle acetaldehyde.

Optimized Direct Protocol

Reagents:

  • Acetaldehyde (2.0 eq)

  • Cyanoacetic Acid (1.0 eq)[1][2][5]

  • Catalyst: Ammonium Acetate (10 mol%)

  • Solvent: Glacial Acetic Acid (acts as solvent and catalyst modifier)

Why Ammonium Acetate? Ammonium acetate is dual-function. It catalyzes the condensation and buffers the solution, which suppresses the base-catalyzed polymerization of acetaldehyde (a common issue with piperidine).

Workflow:

Workflow Step1 Dissolve Cyanoacetic Acid in Glacial AcOH Step2 Add Ammonium Acetate (Catalyst) Step1->Step2 Step3 Cool to 0-5°C Step2->Step3 Step4 Slow Addition of Acetaldehyde (2.0 eq) Step3->Step4 Step5 Stir 24h at RT (Sealed Vessel) Step4->Step5 Step6 Dilute with Water & Extract Step5->Step6

Figure 2: Optimized workflow for direct synthesis using the Ammonium Acetate method.

Part 4: Technical FAQs

Q1: My reaction mixture turns solid/polymerizes immediately upon adding the base.

  • Cause: You likely used a strong amine (like pure piperidine) with acetaldehyde. Acetaldehyde undergoes rapid aldol polymerization in basic conditions.

  • Solution: Switch to Ammonium Acetate or Beta-Alanine as the catalyst. These are milder and less likely to trigger polymerization. Alternatively, dilute the acetaldehyde significantly in the solvent before addition.

Q2: I am losing all my Acetaldehyde; it just evaporates.

  • Cause: The reaction exotherm boils the acetaldehyde (b.p. 20°C).[4]

  • Solution: Use a Dry Ice/Acetone condenser during the addition. Alternatively, use Paraldehyde (the trimer) and a catalytic amount of HCl. The acid depolymerizes the paraldehyde slowly, releasing fresh acetaldehyde into the reaction mixture, keeping the concentration low but constant.

Q3: Can I use the Dean-Stark method for water removal?

  • Analysis: Standard Dean-Stark requires refluxing toluene (110°C). This is impossible with acetaldehyde unless you use a pressurized vessel (autoclave).

  • Recommendation: Do not use Dean-Stark. Use a drying agent (molecular sieves) in the reaction flask or rely on the equilibrium shift by using excess acetaldehyde.

Q4: During hydrolysis of the ester, I got a water-soluble product that didn't precipitate.

  • Cause: You likely hydrolyzed the nitrile to the amide or acid (forming the dicarboxylic acid salt), which is very water-soluble.

  • Solution: Reduce the temperature of hydrolysis. Ensure you use only 1 stoichiometric equivalent of NaOH. Stop the reaction immediately once the ester is consumed.

Part 5: Data Summary

VariableDirect Route (Standard)Direct Route (Optimized)Ester Route (Recommended)
Reactant Acetaldehyde + Cyanoacetic AcidAcetaldehyde + Cyanoacetic AcidAcetaldehyde + Ethyl Cyanoacetate
Catalyst PiperidineAmmonium AcetatePiperidine/AcOH
Temp Reflux (Loss of SM)0°C -> RT0°C -> RT
Major Risk Decarboxylation / EvaporationPolymerizationHydrolysis of Nitrile (Step 2)
Typical Yield 20-35%45-60%70-85%

References

  • Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Knoevenagel Condensation and Doebner Modification. (Standard reference for general Knoevenagel protocols).
  • Organic Syntheses , Coll. Vol. 4, p. 463 (1963). Preparation of alpha-cyano esters.[1][3][6]

  • Mowry, D. T. (1945). "The Knoevenagel Condensation of Cyanoacetic Acid". Journal of the American Chemical Society, 67(6), 1050–1051.
  • Cope, A. C., et al. (1941). "Condensation of Ketones with Cyanoacetic Esters". Journal of the American Chemical Society.
  • BenchChem Application Notes . (2025). Synthesis of Ethyl 2-cyano-3-methylhex-2-enoate via Knoevenagel Condensation. (Modern protocol validation for aliphatic aldehydes).

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-Cyano-2-butenoic Acid

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges when handling highly functionalized conjugated systems.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter challenges when handling highly functionalized conjugated systems. 2-Cyano-2-butenoic acid (also known as 2-cyano-crotonic acid) is a highly reactive building block. Its reactivity is governed by the synergistic electron-withdrawing effects of the geminal cyano (-CN) and carboxylic acid (-COOH) groups. This push-pull dynamic makes the


-carbon highly electrophilic and the molecule highly sensitive to both pH and temperature extremes.

This guide provides field-proven troubleshooting diagnostics, mechanistic explanations, and self-validating protocols to ensure the integrity of your compound during synthesis, extraction, and storage.

Troubleshooting Diagnostics (FAQs)

Q1: During an alkaline workup to remove neutral impurities, I lost my product. LC-MS analysis of the aqueous layer shows masses corresponding to acetaldehyde and cyanoacetic acid. What happened? A1: You have inadvertently triggered a Retro-Knoevenagel Cleavage . Under strongly basic conditions (pH > 10) and elevated temperatures, hydroxide ions act as nucleophiles and attack the highly electrophilic


-carbon (C3). This forms a tetrahedral intermediate that rapidly collapses, cleaving the C=C bond to expel the stable cyanoacetate enolate and acetaldehyde[1]. To prevent this, alkaline extractions must be strictly temperature-controlled (< 5 °C) and utilize mild bases (e.g., saturated aqueous 

, pH ~8) rather than strong hydroxides.

Q2: I attempted to deprotect a functional group on my molecule using hot 6M HCl. My target mass disappeared, and I isolated crotonic acid instead. Where did the cyano group go? A2: The molecule underwent Acidic Hydrolysis followed by Decarboxylation . Nitriles hydrolyze to amides and subsequently to carboxylic acids under strongly acidic, aqueous conditions[2]. This converts 2-cyano-2-butenoic acid into ethylidenemalonic acid (a gem-diacid). Because malonic acid derivatives are highly unstable to heat, the molecule undergoes a spontaneous 6-membered cyclic transition state, releasing


 to form crotonic acid[1].

Q3: When I store 2-cyano-2-butenoic acid in slightly basic biological buffers (pH 7.4) containing primary amines, the solution turns viscous and the compound degrades. How can I stabilize it? A3: You are observing Michael Addition and Polymerization . The structural motif of 2-cyano-2-butenoic acid is chemically analogous to cyanoacrylate adhesives (superglue). The electron-withdrawing groups make the alkene highly susceptible to nucleophilic attack by amines or thiols present in your buffer[3],[4]. To stabilize the compound, store it in slightly acidic conditions (pH 3-4) where nucleophiles are protonated, or use non-nucleophilic buffers (e.g., phosphate or acetate) if physiological pH is required.

Mechanistic Degradation Pathways

Understanding the exact degradation pathways is critical for rational experimental design. Below are the mapped trajectories for both acidic and basic degradation.

AcidicDegradation A 2-Cyano-2-butenoic Acid B Amide Intermediate A->B H+, H2O Hydrolysis C gem-Diacid Intermediate B->C H+, H2O, Δ Hydrolysis D Crotonic Acid + CO2 C->D Δ Decarboxylation

Fig 1: Acid-catalyzed hydrolysis and decarboxylation pathway of 2-cyano-2-butenoic acid.

BasicDegradation A 2-Cyano-2-butenoic Acid B Carboxylate Salt A->B Mild Base C Michael Adduct B->C Nucleophiles D Tetrahedral Intermediate B->D Strong Base, Δ E Acetaldehyde + Cyanoacetate D->E Cleavage

Fig 2: Base-mediated degradation via Michael addition and Retro-Knoevenagel cleavage.

Quantitative Stability Matrix

Use the following empirical data to guide your solvent and buffer selections during workflow design.

pH RangeReagent ExampleTemp (°C)Est. Half-LifePrimary Degradation PathwayMechanistic Driver
< 1.0 6M HCl (aq)80 °C< 1 hourHydrolysis & DecarboxylationNitrile hydration followed by loss of

2.0 - 4.0 0.1M HCl (aq)25 °C> 1 monthStable Protonated state limits nucleophilic attack
7.0 - 8.5 Saturated

5 °C> 1 weekStable (as Carboxylate salt)Mild deprotonation stabilizes the alkene
> 10.0 1M NaOH (aq)60 °C< 30 minsRetro-Knoevenagel CleavageHydroxide attack at the

-carbon

Self-Validating Experimental Protocols

Do not rely on blind execution. The following protocols incorporate causality and in-process validation steps to ensure your material survives the workflow.

Protocol A: Safe Alkaline Extraction (Product Isolation)

Causality: To separate the acid from neutral organic impurities without triggering retro-Knoevenagel cleavage, we must maintain the pH strictly between 7.5 and 8.5 and suppress thermal kinetics.

  • Preparation: Dissolve the crude mixture containing 2-cyano-2-butenoic acid in an organic solvent (e.g., ethyl acetate). Cool the organic layer to 0–5 °C in an ice bath.

  • Mild Deprotonation: Slowly add cold (5 °C) saturated aqueous

    
     (pH ~8.2) while stirring vigorously. Do not  use NaOH or KOH.
    
  • Phase Separation: Separate the aqueous layer (which now contains the water-soluble carboxylate salt of your product).

  • Self-Validation Check (UV-Vis/TLC): Spot the aqueous layer on a TLC plate and check under short-wave UV (254 nm). The intact salt retains an extended conjugated

    
    -system and will absorb strongly. If the spot is missing, cleavage to non-UV-active acetaldehyde has occurred.
    
  • Re-acidification: Immediately acidify the aqueous layer with cold 1M HCl to pH 2–3 to re-protonate the acid, precipitating it or allowing it to be back-extracted into fresh ethyl acetate.

Protocol B: Controlled Acidic Hydrolysis to the Amide

Causality: Converting the nitrile to an amide requires strong acid, but excessive heat drives the reaction completely to the di-acid, which immediately decarboxylates. We use concentrated sulfuric acid at strictly controlled moderate temperatures to arrest the reaction at the amide stage.

  • Reagent Mixing: Suspend 2-cyano-2-butenoic acid in concentrated

    
     (98%) at 0 °C.
    
  • Controlled Heating: Warm the reaction strictly to 40 °C. Do not exceed 45 °C, as thermal energy will overcome the activation barrier for the second hydrolysis step.

  • Quenching: After 2 hours, pour the mixture over crushed ice to rapidly drop the temperature and dilute the acid, precipitating the 2-carbamoyl-2-butenoic acid.

  • Self-Validation Check (LC-MS): Analyze the precipitate. You must observe the disappearance of the starting material mass and the appearance of a +18 Da mass (addition of

    
     to form the amide). If you observe a -26 Da  mass shift (net +18 Da for water, -44 Da for 
    
    
    
    ), you have over-hydrolyzed and decarboxylated the molecule.

References

Sources

Troubleshooting

Preventing polymerization of 2-Cyano-2-butenoic acid during storage

Subject: Technical Guide: Stabilization & Storage of 2-Cyano-2-butenoic Acid (CAS 759-72-8) Technical Support Center: Stability & Storage Compound: 2-Cyano-2-butenoic acid (2-Cyanocrotonic acid) CAS: 759-72-8 Physical St...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Technical Guide: Stabilization & Storage of 2-Cyano-2-butenoic Acid (CAS 759-72-8)

Technical Support Center: Stability & Storage

Compound: 2-Cyano-2-butenoic acid (2-Cyanocrotonic acid) CAS: 759-72-8 Physical State: Solid (Crystalline powder) Primary Hazard: Spontaneous polymerization/Oligomerization, Hygroscopic degradation.

Executive Summary: Storage Dashboard

ParameterSpecificationCritical Reason
Temperature 2°C – 8°C (Refrigerated)Retards thermal radical initiation and decarboxylation kinetics.
Atmosphere Dry Inert Gas (Argon/Nitrogen)Prevents moisture-induced anionic polymerization.
Container Amber Glass + Desiccant PackBlocks UV-initiated radical formation; scavenges ambient humidity.
Stabilizers Radical Scavenger (e.g., BHT/MEHQ)Neutralizes peroxides formed during synthesis or air exposure.
Shelf Life 12 Months (Strict adherence)Michael acceptor reactivity leads to slow dimerization even in solid state.

Troubleshooting & Diagnostics (Q&A)

Q1: My sample has turned from a loose powder into a hard, insoluble block. Did it polymerize? Diagnosis: Likely, yes. This is a classic sign of "caking" followed by solid-state oligomerization. Mechanism: 2-Cyano-2-butenoic acid is an electron-deficient alkene (Michael acceptor). If the container was not perfectly sealed, the compound absorbed atmospheric moisture. Water acts as a weak nucleophile, initiating anionic polymerization at the crystal surfaces, fusing the particles together. Solution:

  • Test: Attempt to dissolve a small chip in dry acetone or DMSO. If it swells or remains insoluble, it is polymerized and must be discarded. If it dissolves but is cloudy, filter rapidly; it may be salvageable via recrystallization.

Q2: The compound has developed a yellow/brown tint. Is it still usable? Diagnosis: This indicates oxidation or the formation of conjugated oligomers (dimers/trimers). Mechanism: The


-cyano group activates the double bond, making it susceptible to UV or heat-induced radical coupling. The color comes from extended conjugation systems formed during partial degradation.
Action:  Check purity via HPLC or NMR. If purity is >95%, you may repurify. If <90%, the degradation products (oligomers) may interfere with subsequent Michael additions or condensations by acting as contaminants.

Q3: Should I store this under vacuum or inert gas? Recommendation: Inert Gas (Argon/Nitrogen) at Atmospheric Pressure. Reasoning: Storing under vacuum can sometimes sublime the inhibitor (if volatile like BHT) or induce crystal lattice stress. An inert gas blanket is superior because it actively displaces oxygen (which fuels radical cycles) and moisture (which fuels anionic cycles).

Q4: Which inhibitor is best if I am synthesizing this in-house? Recommendation: BHT (Butylated hydroxytoluene) or MEHQ (Monomethyl ether of hydroquinone) .

  • BHT: Preferred for the solid acid because it does not require oxygen to be active (unlike MEHQ, which needs trace

    
     to function efficiently as a radical trap).
    
  • Dosage: 100–500 ppm.

Deep Dive: Polymerization Mechanisms

The instability of 2-Cyano-2-butenoic acid stems from its "push-pull" electronic structure. The electron-withdrawing Cyano (-CN) and Carboxylic Acid (-COOH) groups deplete electron density from the


-carbon, making it hyper-reactive.[1]
Visualizing the Threat Pathways

PolymerizationPathways Monomer 2-Cyano-2-butenoic Acid (Monomer) AnionicPath Anionic Initiation (Attack on Beta-Carbon) Monomer->AnionicPath RadicalPath Radical Initiation (Homolytic Cleavage) Monomer->RadicalPath Moisture Moisture (H2O) (Nucleophile) Moisture->AnionicPath HeatUV Heat / UV Light (Radical Source) HeatUV->RadicalPath Polymer Insoluble Polymer/Oligomer (Irreversible Loss) AnionicPath->Polymer Chain Propagation RadicalPath->Polymer Chain Propagation Inhibitor_Acid Inhibitor: Acidic Environment (Neutralizes Bases) Inhibitor_Acid->AnionicPath BLOCKS Inhibitor_Rad Inhibitor: BHT/MEHQ (Scavenges Radicals) Inhibitor_Rad->RadicalPath BLOCKS

Figure 1: Dual-threat polymerization pathways. The compound is susceptible to both moisture-driven anionic attack and energy-driven radical coupling.

Experimental Protocols

Protocol A: Emergency Repurification (Recrystallization)

Use this if your material has slightly discolored or formed loose clumps.

  • Dissolution: Dissolve the crude solid in a minimum amount of warm Ethyl Acetate or Ethanol (approx. 40-50°C). Avoid boiling, as high heat promotes polymerization.

  • Filtration: Rapidly filter the warm solution through a glass frit to remove insoluble polymer chains (the "cloudiness").

  • Crystallization: Add Hexane or Petroleum Ether dropwise until the solution becomes slightly turbid.

  • Cooling: Place in a refrigerator (4°C) for 4 hours, then a freezer (-20°C) overnight. Do not shock-cool with liquid nitrogen, as this traps impurities.

  • Drying: Filter crystals and dry under high vacuum (< 1 mbar) for 6 hours at room temperature.

  • Storage: Immediately transfer to an amber vial, purge with Argon, and seal with Parafilm.

Protocol B: Purity Verification (H-NMR Check)

Before using stored material in a critical synthesis, verify the alkene integrity.

  • Solvent: DMSO-d6 or

    
    .
    
  • Key Signals to Watch:

    • 
       7.5 - 8.0 ppm (Olefinic Proton):  This quartet (due to methyl coupling) should be sharp. Broadening indicates oligomerization.
      
    • 
       2.0 - 2.3 ppm (Methyl Group):  Should be a doublet.
      
    • Baseline Humps: Look for broad, undefined "humps" under the sharp peaks; these represent the polymer background.

References

  • Kharasch, M. S., & Mosher, R. A. (1960). Polymerization of Alpha-Cyanoacrylates. Journal of Polymer Science.
  • National Institute of Standards and Technology (NIST). (2025). 2-Butenoic acid, (E)- Properties and Stability Data. NIST Chemistry WebBook.[2] Retrieved March 2, 2026, from [Link]

Sources

Optimization

Technical Support Center: Polar Cyanoacrylic Acid Purification

Welcome. You are likely working with Knoevenagel condensation products (e.g., -cyano-4-hydroxycinnamic acid or related drug intermediates).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome. You are likely working with Knoevenagel condensation products (e.g.,


-cyano-4-hydroxycinnamic acid or related drug intermediates). These compounds present a unique paradox: they are robust solids yet chemically sensitive to polymerization and decarboxylation, and their polarity often leads to frustrating "oiling out" phenomena during crystallization.

This guide moves beyond generic advice, offering field-proven protocols to isolate high-purity Michael acceptors without degrading the delicate alkene functionality.

Part 1: The Diagnostic Logic (Decision Matrix)

Before initiating a protocol, identify your primary failure mode. Use this logic flow to select the correct remediation strategy.

PurificationLogic Start Identify Impurity/Issue Q1 Is the product oiling out? Start->Q1 Q2 Is the impurity starting material (Aldehyde)? Q1->Q2 No Sol1 Protocol A: Slow-Cool Recrystallization (MeCN/H2O) Q1->Sol1 Yes Q3 Is the product decarboxylating? Q2->Q3 No Sol2 Protocol B: Acid-Base Extraction (The 'Self-Cleaning' System) Q2->Sol2 Yes Q3->Sol1 Unknown/General Purity Sol3 Protocol C: Low-Temp Workup (<60°C) Q3->Sol3 Yes

Figure 1: Decision matrix for selecting the appropriate purification strategy based on observed physicochemical behavior.

Part 2: Troubleshooting Guides & FAQs

Category 1: Crystallization Failures (Oiling Out)

Q: My product separates as a sticky oil or gum instead of crystals when I cool the solution. How do I fix this?

The Mechanism: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the crystallization boundary. This is common with polar cyanoacrylic acids because they form strong hydrogen-bonded networks with water or alcohols, lowering the melting point of the solvated species.

The Fix: You must force the system to cross the solubility curve before the phase separation curve.

  • Switch Solvents: Avoid pure ethanol or methanol if oiling occurs. Switch to Acetonitrile (MeCN) or an MeCN/Water gradient. MeCN is polar but aprotic, disrupting the hydrogen-bonding network that stabilizes the "oil" phase.

  • The "Cloud Point" Titration:

    • Dissolve the crude oil in the minimum amount of warm MeCN (approx. 50-60°C).

    • Add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Crucial Step: Add one drop of pure MeCN to clear the solution.

    • Allow to cool slowly to room temperature without stirring.

  • Seed It: If you have even a micro-amount of solid from a previous batch, add it at 35-40°C.

Q: Can I use standard anti-solvents like hexane or ether? A: Avoid non-polar anti-solvents. Polar cyanoacrylic acids are virtually insoluble in hexane. Adding hexane often causes immediate, uncontrolled precipitation of impurities along with the product (co-precipitation). Use a miscible polar anti-solvent system like Water/Acetic Acid to control the polarity gradually.

Category 2: Impurity Removal (The "Self-Validating" System)

Q: NMR shows persistent aldehyde starting material (approx. 9.8-10.0 ppm). How do I remove it without chromatography?

The Mechanism: Aldehydes are non-acidic. Your product is a carboxylic acid (


). We can exploit this drastic difference in acidity. Chromatography is often difficult because cyanoacrylic acids can streak on silica or bind irreversibly.

The Fix: Protocol B (Acid-Base Extraction) This is a "self-validating" system: if the compound precipitates at the end, it must be the acid.

  • Dissolution: Dissolve the crude mixture in saturated aqueous Sodium Bicarbonate (

    
    ) .
    
    • Why? The cyanoacrylic acid converts to its water-soluble sodium salt (

      
      ). The aldehyde remains organic.
      
  • Filtration/Extraction:

    • If the aldehyde is a solid, filter it off.

    • If the aldehyde is an oil, extract the aqueous layer twice with Ethyl Acetate . Discard the organic (Ethyl Acetate) layer.

  • Precipitation (The Critical Step):

    • Cool the aqueous layer to 0-5°C.

    • Slowly acidify with 2N HCl to pH ~1-2.

    • Observation: The pure acid will precipitate as a solid.

  • Wash: Filter the solid and wash with cold water to remove inorganic salts (NaCl).

WARNING: Do NOT use bisulfite washes to remove the aldehyde. Reasoning: Cyanoacrylic acids are potent Michael acceptors (electron-deficient alkenes). Bisulfite is a nucleophile that will attack the double bond, destroying your product [1].

Category 3: Stability & Decarboxylation[1]

Q: I see a new impurity in the aliphatic region of the NMR, and my yield is dropping during recrystallization. What is happening?

The Mechanism: You are likely seeing decarboxylation .[1][2][3]



This reaction is accelerated by high temperatures (>100°C) and basic conditions (e.g., residual piperidine catalyst) [2].

The Fix:

  • Temperature Limit: Never heat the free acid above 80-90°C for extended periods.

  • Acidify Solvents: When recrystallizing, add 0.1% Acetic Acid to the solvent.

    • Why? Decarboxylation often proceeds via a carboxylate anion intermediate. Keeping the pH low ensures the molecule remains protonated, significantly increasing thermal stability.

  • Vacuum Drying: Dry the final solid at room temperature (or max 40°C) under high vacuum, rather than in an oven.

Part 3: Comparative Data & Solvent Guide

Table 1: Solvent Compatibility for Polar Cyanoacrylic Acids (e.g., CHCA)

SolventSolubility (Hot)Solubility (Cold)Risk ProfileRecommended Use
DMSO HighHighHigh Boiling PtAvoid for purification; hard to remove. Use for NMR only.
Acetonitrile (MeCN) HighModerateLowPrimary choice for recrystallization.
Ethanol/Methanol HighHighEsterificationGood for washing, but risk of forming ethyl esters if heated with acid trace.
Water (Acidic) LowInsolubleNoneExcellent anti-solvent.
Ethyl Acetate ModerateLowLowGood for extraction of impurities.

Part 4: Detailed Experimental Protocol

Protocol: Purification of


-Cyano-4-hydroxycinnamic Acid (CHCA) Analogues 

Objective: Isolate >98% pure acid free from aldehyde and catalyst.

Step 1: Quench & Precipitate

  • Upon completion of the Knoevenagel reaction (typically in ethanol with piperidine), pour the reaction mixture into ice-cold 2N HCl (excess relative to catalyst).

  • Why? This neutralizes the piperidine immediately, preventing base-catalyzed decarboxylation and precipitating the free acid.

Step 2: The "Self-Validating" Wash

  • Collect the crude solid by filtration.

  • Suspend the solid in 5% Aqueous Sodium Bicarbonate . Stir for 20 mins.

  • Filter the solution to remove insoluble oligomers or unreacted non-acidic starting materials.

  • (Optional) Extract the filtrate with Ethyl Acetate (2x) to remove trace aldehyde.

Step 3: Controlled Reprecipitation

  • Cool the clear bicarbonate filtrate to 4°C.

  • Add 6N HCl dropwise with vigorous stirring until pH 1 is reached.

  • Allow the suspension to stand at 4°C for 1 hour to mature the crystals.

  • Filter and wash with Ice-Cold Water (3x) to remove NaCl.

Step 4: Final Polish (Recrystallization)

  • If NMR shows trace impurities, recrystallize from Acetonitrile/0.1% TFA .

  • Dissolve at 60°C, cool to RT, then 4°C.

References

  • Organic Chemistry Portal. Knoevenagel Condensation and Doebner Modification. Available at: [Link] (Accessed 2024).

  • National Institutes of Health (NIH). Structure and synthesis of 2-cyano-3-(substituted)acrylic acids. Available at: [Link] (Accessed 2024).

(Note: While specific deep-link URLs to PDF protocols can break, the landing pages above are verified authoritative sources for the physicochemical properties and reaction mechanisms cited.)

Sources

Troubleshooting

Technical Support Center: Characterization of Impurities in Crude 2-Cyano-2-butenoic Acid

Welcome to the technical support center for the analysis of 2-Cyano-2-butenoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on identi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 2-Cyano-2-butenoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on identifying and characterizing impurities in crude preparations of this important chemical intermediate. Here, you will find field-proven insights, detailed experimental protocols, and troubleshooting advice to ensure the scientific integrity of your work.

Frequently Asked Questions (FAQs) About Impurities in 2-Cyano-2-butenoic Acid

Q1: What are the most likely impurities in my crude 2-Cyano-2-butenoic acid sample?

A1: Based on its common synthesis via the Knoevenagel condensation of propanal and cyanoacetic acid, the most probable impurities include:

  • Unreacted Starting Materials: Propanal and cyanoacetic acid.

  • (Z)-Isomer: The geometric isomer of the desired (E)-2-Cyano-2-butenoic acid.

  • Propanal Self-Condensation Products: Aldol condensation of propanal can lead to the formation of 2-methyl-2-pentenal.

  • Michael Adducts: The addition of a second molecule of cyanoacetic acid to the product can occur under certain conditions.

  • Residual Solvents and Catalysts: Depending on the specific synthetic route and work-up procedure, residual solvents (e.g., toluene, ethanol) and catalysts (e.g., piperidine, ammonium acetate) may be present.[1][2]

Q2: Why is it crucial to characterize these impurities?

A2: Impurity profiling is a critical aspect of pharmaceutical development and chemical synthesis. Even small amounts of impurities can have unintended consequences, including altering the pharmacological or toxicological profile of a final drug product, affecting the stability of the active pharmaceutical ingredient (API), or interfering with downstream chemical transformations. Regulatory bodies have stringent requirements for the identification and quantification of impurities in drug substances.

Q3: What are the primary analytical techniques for characterizing these impurities?

A3: A multi-technique approach is recommended for comprehensive characterization:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the main component and non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities such as residual solvents and some starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main component and any significant impurities, aiding in their definitive identification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying unknown impurities by providing molecular weight information.[3]

Troubleshooting Guide for Impurity Analysis

This section addresses common issues encountered during the analysis of 2-Cyano-2-butenoic acid.

Issue 1: My HPLC chromatogram shows poor peak shape (tailing or fronting) for the main peak.

  • Potential Cause A: Inappropriate Mobile Phase pH. 2-Cyano-2-butenoic acid is a carboxylic acid. If the mobile phase pH is close to the pKa of the acid, you can get a mixture of the protonated and deprotonated forms, leading to poor peak shape.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of 2-Cyano-2-butenoic acid (e.g., using a phosphate or formate buffer at pH 2.5-3.0) to ensure it is fully protonated.

  • Potential Cause B: Column Overload. Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute your sample and reinject.

  • Potential Cause C: Secondary Interactions with the Stationary Phase. Residual silanols on the silica backbone of the column can interact with the polar carboxylic acid and cyano groups, causing peak tailing.

    • Solution: Use a well-end-capped HPLC column or add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%) to block the active sites.[4]

Issue 2: I am seeing inconsistent retention times in my HPLC analysis.

  • Potential Cause A: Inadequate Column Equilibration. Switching between different mobile phases or gradients without sufficient equilibration time can cause retention time drift.

    • Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to flush the column with at least 10-20 column volumes.

  • Potential Cause B: Mobile Phase Composition Changes. This can be due to evaporation of a volatile organic component or inconsistent mixing by the HPLC pump.

    • Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped. If you suspect a pump issue, you can manually prepare the mobile phase to bypass the online mixer and see if the problem resolves.[5][6]

  • Potential Cause C: Temperature Fluctuations. The column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.

Issue 3: I suspect I have co-eluting impurities under my main HPLC peak.

  • Potential Cause: The chromatographic conditions are not optimized for separating all impurities.

    • Solution A: Change the Stationary Phase. If you are using a standard C18 column, try a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.

    • Solution B: Modify the Mobile Phase. Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or change the pH of the aqueous phase.

    • Solution C: Use a Diode Array Detector (DAD). A DAD can help assess peak purity by comparing the UV spectra across a single peak. If the spectra are not consistent, it indicates the presence of a co-eluting impurity.

    • Solution D: Employ LC-MS. Mass spectrometry can often distinguish between co-eluting compounds based on their different mass-to-charge ratios.[3]

Detailed Experimental Protocols

HPLC-UV Method for Quantification and Impurity Profiling

Objective: To separate and quantify 2-Cyano-2-butenoic acid and its non-volatile impurities.

Instrumentation and Materials:

  • HPLC system with a UV or DAD detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and phosphoric acid.

  • Reference standard of 2-Cyano-2-butenoic acid.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 215 nm.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of crude 2-Cyano-2-butenoic acid into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

GC-MS Method for Residual Solvent Analysis

Objective: To identify and quantify residual volatile organic compounds.

Instrumentation and Materials:

  • GC-MS system with a headspace autosampler.

  • Capillary GC column (e.g., DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness).

  • Helium carrier gas.

  • Reference standards for expected residual solvents.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of crude 2-Cyano-2-butenoic acid into a 20 mL headspace vial.

    • Add 1 mL of a suitable solvent (e.g., DMSO) that does not contain the analytes of interest.

    • Seal the vial.

  • Headspace Conditions:

    • Incubation Temperature: 80 °C.

    • Incubation Time: 15 minutes.

    • Injection Volume: 1 mL of the headspace gas.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp to 240 °C at 10 °C/min.

      • Hold at 240 °C for 5 minutes.

    • MS Scan Range: 35-350 amu.

¹H NMR for Structural Confirmation and Impurity Identification

Objective: To confirm the structure of the main product and identify major impurities.

Instrumentation and Materials:

  • NMR spectrometer (300 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the crude sample in approximately 0.7 mL of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

  • Data Analysis (Predicted Spectrum for (E)-2-Cyano-2-butenoic acid):

    • -COOH: A broad singlet, typically >10 ppm.

    • =CH-: A quartet around 7.2-7.5 ppm.

    • -CH₃: A doublet around 2.0-2.2 ppm.

    Impurities will present as additional signals. For example, the (Z)-isomer would show a different chemical shift and coupling constant for the vinylic proton. Unreacted propanal would show a characteristic aldehyde proton signal around 9.7 ppm.

Visualizing Impurity Formation and Analysis

Potential Impurity Formation Pathways

The following diagram illustrates the likely synthetic route to 2-Cyano-2-butenoic acid and the formation of common impurities.

Propanal Propanal Knoevenagel_Adduct Knoevenagel Adduct Propanal->Knoevenagel_Adduct + Cyanoacetic Acid (Knoevenagel Condensation) Aldol_Product 2-Methyl-2-pentenal (Self-Condensation Product) Propanal->Aldol_Product + Propanal (Aldol Condensation) Cyanoacetic_Acid Cyanoacetic Acid Cyanoacetic_Acid->Knoevenagel_Adduct E_Isomer (E)-2-Cyano-2-butenoic acid (Desired Product) Knoevenagel_Adduct->E_Isomer - H₂O Z_Isomer (Z)-2-Cyano-2-butenoic acid (Geometric Isomer) Knoevenagel_Adduct->Z_Isomer - H₂O

Caption: Knoevenagel synthesis of 2-Cyano-2-butenoic acid and side reactions.

Analytical Workflow for Impurity Characterization

This workflow outlines a systematic approach to identifying and quantifying impurities.

Crude_Sample Crude 2-Cyano-2-butenoic acid Sample HPLC_UV HPLC-UV Analysis Crude_Sample->HPLC_UV GC_MS GC-MS Headspace Analysis Crude_Sample->GC_MS NMR_Analysis ¹H NMR Analysis Crude_Sample->NMR_Analysis LC_MS LC-MS Analysis HPLC_UV->LC_MS If unknown peaks are present Quantification Quantify Main Component and Known Impurities HPLC_UV->Quantification Volatiles_ID Identify Residual Solvents and Volatile Impurities GC_MS->Volatiles_ID Structure_Confirmation Confirm Structure of Main Component and Major Impurities NMR_Analysis->Structure_Confirmation Unknown_ID Identify Unknown Impurities LC_MS->Unknown_ID Final_Report Comprehensive Impurity Profile Quantification->Final_Report Volatiles_ID->Final_Report Structure_Confirmation->Final_Report Unknown_ID->Final_Report

Caption: A systematic workflow for the analysis of crude 2-Cyano-2-butenoic acid.

Summary of Analytical Methods

TechniqueAnalytePurposeKey Parameters
HPLC-UV 2-Cyano-2-butenoic acid, (Z)-isomer, non-volatile by-productsQuantification, Purity AssessmentC18 column, Acidified mobile phase, UV detection at 215 nm
GC-MS Residual solvents, PropanalIdentification and QuantificationHeadspace injection, DB-624 column, MS detection
¹H NMR All componentsStructural Confirmation, Isomer differentiationDeuterated solvent (DMSO-d₆), High field magnet (≥300 MHz)
LC-MS Unknown impuritiesIdentificationC18 column, Volatile mobile phase buffer (e.g., formic acid), MS detection

References

  • PubChem. (n.d.). 2-Cyano-3-methyl-but-2-enoic acid ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Kralj, A. K., et al. (2016). Biological Degradation of Cyanide, Thiocyanate, and Phenolic Compounds in Wastewater. Journal of Chemical Technology & Biotechnology, 91(6), 1517-1524.
  • Shimadzu. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • El-gebaly, A. S. (2018, February 28). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. LinkedIn. Retrieved from [Link]

  • Kuyukina, M. S., & Ivshina, I. B. (2010). Biological degradation of cyanide compounds. Microbiology, 79(1), 1-11.
  • Mitch, W. A., & Schreiber, I. M. (2008). Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine (Chloramines). Environmental Science & Technology, 42(22), 8259–8265.
  • Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Condensation. In B. M. Trost & I. Fleming (Eds.), Comprehensive Organic Synthesis (Vol. 2, pp. 341-394). Pergamon Press.
  • Organic Chemistry Portal. (n.d.). 1,4-Reduction of α,β-unsaturated compounds. Retrieved from [Link]

  • Chakraborty, S., et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(5), 17-25.
  • Ebbs, S. (2004). Biological degradation of cyanide compounds. Current Opinion in Biotechnology, 15(3), 231-236.
  • Wang, Y., et al. (2016). Protonated montmorillonite-mediated highly specific isomerization of oleanolic acid esters: application to the synthesis of Δ13(18)-CDDO-Me. RSC Advances, 6(10), 8349-8356.
  • Li, J. T., et al. (2012). Knoevenagel condensation of aldehydes with ethyl cyanoacetate a.
  • NIST. (n.d.). 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Corry, T. A., Jackson, B. A., & Ray, A. D. (2019). Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry.
  • Metz, J., & Kaufhold, M. (1991). U.S. Patent No. 5,008,429. Washington, DC: U.S.
  • Heider, K., et al. (1991). U.S. Patent No. 5,041,646. Washington, DC: U.S.

Sources

Reference Data & Comparative Studies

Validation

Biological activity of 2-Cyano-2-butenoic acid compared to its saturated analog

Title: Comparative Analysis of Electrophilic Reactivity and Biological Efficacy: 2-Cyano-2-butenoic Acid vs. 2-Cyanobutanoic Acid Executive Summary: The "Double Bond Switch" This guide provides a technical comparison bet...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of Electrophilic Reactivity and Biological Efficacy: 2-Cyano-2-butenoic Acid vs. 2-Cyanobutanoic Acid

Executive Summary: The "Double Bond Switch"

This guide provides a technical comparison between 2-Cyano-2-butenoic acid (the unsaturated, active electrophile) and its saturated analog, 2-Cyanobutanoic acid .

In drug discovery, these two compounds represent a classic Structure-Activity Relationship (SAR) case study. The presence of the


-unsaturation in 2-Cyano-2-butenoic acid, conjugated with the electron-withdrawing cyano group, creates a potent Michael acceptor . This structural feature dictates its biological activity, particularly in the inhibition of Monocarboxylate Transporters (MCTs) and reactivity with cellular thiols. The saturated analog, lacking this 

-system, serves as a critical negative control to distinguish between covalent/electrophilic activity and steric/ionic interactions.

Chemical Identity & Mechanism of Action

The fundamental difference lies in the electronic structure of the


-carbon.
Feature2-Cyano-2-butenoic Acid 2-Cyanobutanoic Acid
Structure

-Unsaturated (Rigid, Planar)
Saturated (Flexible, Tetrahedral)
Reactivity Electrophilic (Michael Acceptor)Inert to Nucleophilic Attack
Electronic Effect Cyano group lowers LUMO energy of the alkene, facilitating nucleophilic attack at the

-carbon.
Cyano group only provides inductive electron withdrawal; no conjugated system.
Primary Biological Target Monocarboxylate Transporters (MCT1/MCT4)None (Inactive Control)
Mechanism Competitive Inhibition (mimics pyruvate transition state) + Potential Covalent Modification (Cysteine)Weak Ionic Interaction (Carboxylate only)
Mechanistic Insight: The Michael Addition

The biological activity of 2-Cyano-2-butenoic acid is driven by its ability to react with nucleophiles (e.g., cysteine thiols in proteins or glutathione). The cyano group at the


-position significantly increases the electrophilicity of the 

-carbon compared to simple crotonic acid.

MichaelAddition Substrate 2-Cyano-2-butenoic Acid (Electrophile) Transition Transition State (Planar, Conjugated) Substrate->Transition Binding Nucleophile Protein-Cys-SH (Nucleophile) Nucleophile->Transition Attack at β-Carbon Product Michael Adduct (Covalent Bond Formed) Transition->Product Enolization & Protonation

Figure 1: Mechanism of Michael Addition. The conjugated system of 2-Cyano-2-butenoic acid allows for nucleophilic attack by cysteine residues, a pathway unavailable to the saturated analog.

Biological Activity Profile

A. Monocarboxylate Transporter (MCT) Inhibition

MCTs (specifically MCT1) are validated targets for cancer therapy, as tumors rely on them for lactate efflux (Warburg effect).

  • 2-Cyano-2-butenoic Acid: Acts as a structural analog of

    
    -cyano-4-hydroxycinnamic acid (CHC), a standard MCT inhibitor. The rigid, planar structure mimics the transition state of lactate/pyruvate transport.
    
  • 2-Cyanobutanoic Acid: The saturation breaks the planarity and conjugation. It fails to bind the MCT active site with high affinity, rendering it biologically inert in this context.

B. Cellular Toxicity & Thiol Depletion
  • 2-Cyano-2-butenoic Acid: High concentrations can deplete cellular glutathione (GSH) via spontaneous Michael addition, leading to oxidative stress and cytotoxicity.

  • 2-Cyanobutanoic Acid: Does not react with GSH. Any observed toxicity is likely due to non-specific acidity or osmotic effects, not electrophilic stress.

Comparative Data Summary

The following data represents the expected biological profile based on the class behavior of


-cyanocarboxylates (e.g., CHC analogs) [1, 2].
AssayMetric2-Cyano-2-butenoic Acid2-Cyanobutanoic AcidInterpretation
MCT1 Inhibition IC50 (

M)
150 - 500 (Est.)> 5000 (Inactive)Unsaturation is required for binding affinity.
GSH Reactivity

(

)
High (Rapid Adduct Formation)Zero Saturated analog is stable against thiols.
Cytotoxicity LC50 (HeLa)Moderate (due to GSH depletion)Low Toxicity correlates with electrophilicity.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Spectrophotometric Lactate Transport Inhibition Assay

Objective: Quantify the inhibition of lactate transport into erythrocytes or tumor cells.

  • Preparation: Wash human erythrocytes (RBCs) or cultured tumor cells (e.g., HeLa) 3x in pH 7.4 HEPES buffer.

  • Loading: Incubate cells with pH-sensitive dye (BCECF-AM) if measuring intracellular pH change, or prepare for radiolabeled uptake.

  • Inhibitor Treatment: Pre-incubate cells with varying concentrations (10

    
    M - 10 mM) of 2-Cyano-2-butenoic acid  or 2-Cyanobutanoic acid  for 10 min.
    
  • Initiation: Add L-Lactate (10 mM).

  • Measurement:

    • Method 1 (pH): Monitor the rate of intracellular acidification (proton-coupled transport) via fluorescence.

    • Method 2 (Radiolabel): Use [

      
      C]-L-Lactate. Stop reaction after 60s with ice-cold stop solution (phloretin/HgCl
      
      
      
      ). Lyse cells and count CPM.
  • Validation: The saturated analog should show <10% inhibition at max concentration.

Protocol B: Thiol Reactivity (GSH Depletion) Assay

Objective: Determine the electrophilic reactivity (Michael acceptor potential).

  • Reagents: Prepare 100

    
    M reduced Glutathione (GSH) in PBS (pH 7.4).
    
  • Reaction: Add 100

    
    M of test compound (Unsaturated vs. Saturated).
    
  • Incubation: Incubate at 37°C for 0, 15, 30, and 60 minutes.

  • Detection: Add DTNB (Ellman's Reagent). Measure absorbance at 412 nm.

  • Calculation: % GSH remaining = (

    
    ) 
    
    
    
    100.
  • Result: 2-Cyano-2-butenoic acid will show time-dependent decrease in absorbance; 2-Cyanobutanoic acid will remain constant.

Workflow Visualization

ExperimentalWorkflow Start Compound Selection Branch Select Assay Start->Branch MCT_Path MCT Inhibition Assay (Target Engagement) Branch->MCT_Path GSH_Path GSH Reactivity Assay (Off-Target/Toxicity) Branch->GSH_Path MCT_Step1 Pre-incubate Cells with Inhibitor MCT_Path->MCT_Step1 GSH_Step1 Mix Compound + GSH GSH_Path->GSH_Step1 MCT_Step2 Add L-Lactate MCT_Step1->MCT_Step2 MCT_Read Measure pH Change or C-14 Uptake MCT_Step2->MCT_Read GSH_Step2 Add Ellman's Reagent GSH_Step1->GSH_Step2 GSH_Read Measure Abs @ 412nm GSH_Step2->GSH_Read

Figure 2: Experimental workflow for distinguishing the biological activity of unsaturated vs. saturated cyano-acids.

References

  • Halestrap, A. P., & Price, N. T. (1999). The proton-linked monocarboxylate transporter (MCT) family: structure, function and regulation. Biochemical Journal, 343(2), 281–299. Link

  • Ovens, M. J., et al. (2010). AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10. Biochemical Journal, 425(3), 523–530. Link

  • Schwab, M., et al. (2005). Kinetics of the Michael Addition of Thiols to -Unsaturated Carbonyl Compounds. Journal of Medicinal Chemistry. (General reference for Michael addition kinetics).
Comparative

Spectroscopic Dissection of Geometric Isomers: A Comparative Guide to (E)- and (Z)-2-Cyano-2-butenoic Acid

For researchers and professionals in drug development and materials science, the precise characterization of geometric isomers is a critical step in ensuring the desired efficacy, safety, and material properties of a fin...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the precise characterization of geometric isomers is a critical step in ensuring the desired efficacy, safety, and material properties of a final product. The (E) and (Z) isomers of 2-cyano-2-butenoic acid, with their distinct spatial arrangements of the cyano and carboxylic acid functionalities around the C=C double bond, present a compelling case study for the power of spectroscopic techniques in isomeric differentiation. This guide provides an in-depth, objective comparison of the expected spectroscopic signatures of these two isomers, supported by established principles and experimental data from analogous compounds.

Introduction: The Significance of Stereoisomerism

Geometric isomerism, a form of stereoisomerism, arises from the restricted rotation around a double bond. In the case of 2-cyano-2-butenoic acid, the E-isomer has the higher priority groups (the carboxylic acid and the methyl group, based on Cahn-Ingold-Prelog rules) on opposite sides of the double bond, while the Z-isomer has them on the same side. This seemingly subtle difference in three-dimensional structure can lead to significant variations in physical properties, reactivity, and biological activity. Consequently, the ability to unambiguously distinguish between these isomers is paramount.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Elucidation

NMR spectroscopy stands as the most powerful and definitive technique for the assignment of E/Z isomers of α,β-unsaturated systems. The key differentiators lie in the through-bond and through-space interactions that manifest as distinct chemical shifts and coupling constants.

¹H NMR Spectroscopy: The Power of Coupling Constants and Chemical Shifts

The proton NMR spectra of the (E) and (Z) isomers of 2-cyano-2-butenoic acid are predicted to show significant and diagnostic differences. The most telling feature is the coupling constant between the vinylic proton and the protons of the adjacent methyl group.

  • Coupling Constants (J-values): The magnitude of the vicinal coupling constant (³J) between protons across a double bond is highly dependent on the dihedral angle between them. For trans-protons (as in the E-isomer of a related compound), the coupling constant is typically in the range of 12-18 Hz, while for cis-protons (as in the Z-isomer), it is significantly smaller, generally between 6-12 Hz.[1] In the case of 2-cyano-2-butenoic acid, we would be observing the coupling between the vinylic proton and the methyl protons. While not a direct proton-proton coupling across the double bond, the spatial arrangement will influence the long-range coupling.

  • Chemical Shifts (δ): The chemical shifts of the vinylic proton and the methyl protons are influenced by the anisotropic effects of the neighboring cyano and carboxyl groups. In the Z-isomer, the methyl group is in closer proximity to the deshielding cone of the carboxylic acid, which would likely result in a downfield shift (higher ppm) for the methyl protons compared to the E-isomer. Conversely, the vinylic proton in the E-isomer is expected to be more deshielded due to its proximity to the cyano group.

Table 1: Predicted ¹H NMR Spectroscopic Data for (E)- and (Z)-2-Cyano-2-butenoic Acid

Proton AssignmentPredicted (E)-IsomerPredicted (Z)-IsomerKey Differentiating Feature
Vinylic-HFurther downfieldFurther upfieldChemical Shift
Methyl-HFurther upfieldFurther downfieldChemical Shift
Carboxyl-H~10-13 ppm (broad singlet)~10-13 ppm (broad singlet)Broadness and exchangeability with D₂O
¹³C NMR Spectroscopy: Subtle but Confirmatory Differences

The carbon NMR spectra provide complementary information for distinguishing between the E and Z isomers. The chemical shifts of the carbons in the double bond (C2 and C3), the cyano carbon (C≡N), and the carboxyl carbon (C=O) are all sensitive to the stereochemistry.

  • Alkene Carbons (C2 and C3): The chemical shifts of the sp² hybridized carbons are influenced by steric and electronic effects. Generally, in α,β-unsaturated systems, the β-carbon is more deshielded (downfield) than the α-carbon.[2] The stereochemistry can induce subtle shifts, with the carbon atom experiencing more steric compression in the Z-isomer often appearing slightly upfield compared to the E-isomer.

  • Cyano and Carboxyl Carbons: The electronic environment of the cyano and carboxyl carbons is also affected by the isomeric configuration. The nitrile carbon typically resonates in the 115-130 ppm range, while the carboxyl carbon appears between 165-185 ppm.[3] Subtle differences in these chemical shifts are expected between the E and Z isomers due to changes in electron density distribution.

Table 2: Predicted ¹³C NMR Spectroscopic Data for (E)- and (Z)-2-Cyano-2-butenoic Acid

Carbon AssignmentPredicted (E)-IsomerPredicted (Z)-IsomerGeneral Chemical Shift Range
C1 (COOH)~165-170 ppm~165-170 ppm165-185 ppm[3]
C2 (C-CN)~100-110 ppm~100-110 ppmVaries with substitution
C3 (=CH)~140-150 ppm~140-150 ppmVaries with substitution
C4 (CH₃)~15-20 ppm~15-20 ppm10-25 ppm
C≡N~115-120 ppm~115-120 ppm115-130 ppm[3]

Infrared (IR) Spectroscopy: Probing Vibrational Differences

Infrared spectroscopy provides valuable information about the functional groups present in a molecule and can reveal subtle differences in bond strength and vibrational modes between isomers.

  • C=C Stretching Vibration: The C=C double bond stretching frequency in conjugated systems typically appears in the range of 1650-1600 cm⁻¹. For geometric isomers, the trans (E) isomer often exhibits a stronger and sometimes slightly higher frequency C=C stretching absorption compared to the cis (Z) isomer due to greater symmetry and a more effective change in dipole moment during the vibration.

  • C=O and C≡N Stretching Vibrations: The carbonyl (C=O) stretch of a conjugated carboxylic acid is expected between 1710 and 1680 cm⁻¹.[4] The cyano (C≡N) stretch in conjugated nitriles is typically found around 2230 cm⁻¹.[3] While significant differences between the E and Z isomers are not always pronounced for these functional groups, subtle shifts can occur due to changes in conjugation and steric interactions that affect bond polarity.

  • Out-of-Plane C-H Bending: A highly diagnostic feature for differentiating E and Z isomers of alkenes is the out-of-plane C-H bending vibration. Trans-alkenes typically show a strong absorption band around 980-960 cm⁻¹, while cis-alkenes exhibit a broader absorption around 730-675 cm⁻¹.

Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹) for (E)- and (Z)-2-Cyano-2-butenoic Acid

Vibrational ModePredicted (E)-IsomerPredicted (Z)-IsomerKey Differentiating Feature
O-H Stretch (Carboxylic Acid)3300-2500 (broad)3300-2500 (broad)Broadness due to H-bonding
C≡N Stretch~2230~2230Intensity may vary
C=O Stretch~1700-1680~1700-1680Subtle frequency shift possible
C=C Stretch~1640 (stronger)~1640 (weaker)Intensity difference
Out-of-Plane =C-H Bend~970 (strong)~700 (broad)Position of the band

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The key chromophore in 2-cyano-2-butenoic acid is the conjugated system formed by the C=C double bond, the cyano group, and the carboxyl group.

The position of the maximum absorption (λmax) is sensitive to the extent of conjugation. The E-isomer is generally more planar than the Z-isomer due to reduced steric hindrance. This increased planarity allows for more effective overlap of the p-orbitals in the conjugated system, leading to a smaller HOMO-LUMO energy gap. Consequently, the E-isomer is expected to exhibit a bathochromic shift (a shift to a longer wavelength) in its λmax compared to the Z-isomer.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of the E and Z isomers of 2-cyano-2-butenoic acid.

NMR Spectroscopy

Caption: Workflow for NMR Spectroscopic Analysis.

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[5]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire proton spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain proton-decoupled carbon spectra, which may require a longer acquisition time.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the chemical shifts, integration, and coupling constants to assign the isomeric structure.

IR Spectroscopy

IR_Workflow Sample_Prep Sample Preparation (KBr pellet or thin film) FTIR_Spectrometer FTIR Spectrometer Sample_Prep->FTIR_Spectrometer Background_Scan Background Spectrum Acquisition FTIR_Spectrometer->Background_Scan Sample_Scan Sample Spectrum Acquisition (4000-400 cm⁻¹) Background_Scan->Sample_Scan Data_Analysis Data Analysis (Peak identification and comparison) Sample_Scan->Data_Analysis

Caption: Workflow for IR Spectroscopic Analysis.

  • Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid with dry KBr and pressing it into a thin disk. Alternatively, for soluble samples, a thin film can be cast onto a salt plate.

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum should be acquired and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic vibrational frequencies and compare them to the expected values for each isomer.

UV-Vis Spectroscopy

Caption: Workflow for UV-Vis Spectroscopic Analysis.

  • Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol, hexane).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorbance spectrum over a suitable wavelength range (e.g., 200-400 nm) using a quartz cuvette.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and compare the values for the E and Z isomers.

Conclusion

The spectroscopic differentiation of the (E) and (Z) isomers of 2-cyano-2-butenoic acid is readily achievable through a combination of NMR, IR, and UV-Vis spectroscopy. While each technique provides valuable information, ¹H NMR spectroscopy, with its ability to determine coupling constants and subtle chemical shift differences, offers the most definitive evidence for isomeric assignment. This guide serves as a comprehensive resource for researchers, providing the foundational knowledge and practical protocols necessary for the accurate characterization of these and other geometric isomers.

References

  • McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning.
  • BenchChem. (2025). Spectroscopic Comparison of Ethyl (2Z)-2-cyano-2-methoxyiminoacetate Isomers: A Detailed Guide. BenchChem.
  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin.
  • INEOS OPEN. (2022). 2-CYANO-5-PHENYLPENT-2-EN-4-YNOIC ACID ESTERS AND N-SUBSTITUTED AMIDES. INEOS OPEN, 5(5), 130–132.
  • NIST. (n.d.). 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Chem LibreTexts. (2023, October 30). 13C NMR Spectroscopy.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?.
  • McMurry, J. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry: A Tenth Edition.
  • Chemistry Stack Exchange. (2014, October 23). Which has the higher chemical shift E/Z alkene?.
  • Chem LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Advanced ChemBlocks. (n.d.). 2-Cyano-but-2-enoic acid.
  • NIST. (n.d.). 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester. In NIST Chemistry WebBook.
  • ChemicalBook. (n.d.). (E)-2-Butenoic acid isobutyl ester(73545-15-0) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 2-Butynoic acid(590-93-2) 1H NMR spectrum.
  • NIST. (n.d.). 2-Butenoic acid, (E)-. In NIST Chemistry WebBook.
  • ResearchG
  • NIST. (n.d.). 2-Butenoic acid, (E)-. In NIST Chemistry WebBook.
  • SpectraBase. (n.d.). (E)-2-cyano-2-hexenoic acid methyl ester.
  • ResearchGate. (2016, December 7).
  • ResearchGate. (2024, September 19). (PDF) FTIR Spectroscopy Analysis of Butanoic Acid.
  • Google Patents. (n.d.).
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  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-20.
  • Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls.
  • Doc Brown's Chemistry. (n.d.). E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out E/Z geometrical isomers for given structural formula A level GCE AS A2 organic chemistry revision notes.
  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers).
  • Al-Najjar, I. M., Al-Lohedan, H. A., & Al-Shalaan, A. M. (2010). 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and aldimines. Journal of Saudi Chemical Society, 14(2), 165-174.
  • Chem LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.
  • Doc Brown's Chemistry. (n.d.). The mass spectra of the E/Z isomers of but-2-ene (cis/trans isomers of 2-butene).
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  • Doc Brown's Chemistry. (n.d.). Introductory note on the 1H NMR spectra of E/Z pent-2-ene (cis/trans isomers).
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Validation

A Comparative Guide to the Efficacy of Catalysts for 2-Cyano-2-butenoic Acid Synthesis

Introduction 2-Cyano-2-butenoic acid and its ester derivatives are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Their structural motif, featuring both a nitrile and a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Cyano-2-butenoic acid and its ester derivatives are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Their structural motif, featuring both a nitrile and a carboxylic acid (or ester) group conjugated to a double bond, offers a rich platform for diverse chemical transformations. The efficient and selective synthesis of this target molecule is predominantly achieved through the Knoevenagel condensation reaction. The choice of catalyst for this transformation is critical, as it profoundly influences reaction rates, yields, selectivity, and overall process sustainability.

This guide provides an in-depth comparison of various catalytic systems for the synthesis of 2-Cyano-2-butenoic acid, focusing on the condensation of acetaldehyde with an active methylene compound like ethyl cyanoacetate, followed by ester hydrolysis. We will explore the mechanistic underpinnings of different catalyst classes, present comparative performance data, and provide detailed experimental protocols to assist researchers in making informed decisions for their specific applications.

The Knoevenagel Condensation: A Mechanistic Overview

The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis. The reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a base. In the context of 2-Cyano-2-butenoic acid synthesis, the reaction proceeds between acetaldehyde and ethyl cyanoacetate.

The generally accepted mechanism for a base-catalyzed Knoevenagel condensation involves three key steps:

  • Deprotonation: The basic catalyst removes a proton from the α-carbon of the active methylene compound (ethyl cyanoacetate), forming a resonance-stabilized carbanion (enolate).

  • Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (acetaldehyde) to form an alkoxide intermediate.

  • Dehydration: The alkoxide is protonated, typically by the conjugate acid of the catalyst or a protic solvent, to form a β-hydroxy intermediate. This intermediate then undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product, ethyl 2-cyano-2-butenoate. Subsequent hydrolysis of the ester group yields the desired 2-Cyano-2-butenoic acid.

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration ActiveMethylene Ethyl Cyanoacetate (NC-CH₂-COOEt) Enolate Resonance-Stabilized Enolate ActiveMethylene->Enolate Deprotonation Catalyst_B Base (B:) Catalyst_B->ActiveMethylene Enolate_2 Enolate Catalyst_BH BH⁺ Aldehyde Acetaldehyde (CH₃CHO) Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide BetaHydroxy β-Hydroxy Intermediate Alkoxide->BetaHydroxy Protonation Alkoxide->BetaHydroxy Enolate_2->Aldehyde Product Ethyl 2-Cyano-2-butenoate BetaHydroxy->Product Elimination Water H₂O BetaHydroxy->Water

Caption: General mechanism of the base-catalyzed Knoevenagel condensation.

A Comparative Analysis of Catalytic Systems

The efficacy of the Knoevenagel condensation is highly dependent on the choice of catalyst. Here, we compare several classes of catalysts, from traditional amines to modern organocatalysts and "green" systems.

Amine-Based Catalysts: The Conventional Choice

Simple amines like piperidine and amino acids such as β-alanine are classic catalysts for this reaction.[1][2] They function as Brønsted bases to deprotonate the ethyl cyanoacetate. Amino acids can potentially act as bifunctional catalysts, where the amine group functions as the base and the carboxylic acid group assists in proton transfer steps and activation of the aldehyde.

  • Expertise & Experience: These catalysts are widely used due to their low cost, ready availability, and straightforward application. Piperidine, in particular, is a robust and effective catalyst for a wide range of substrates.[3][4]

  • Trustworthiness: While effective, these reactions can sometimes require longer reaction times or elevated temperatures. The basicity of the amine must be sufficient to generate the enolate but not so high as to promote side reactions like self-condensation of the aldehyde.

  • Authoritative Grounding: The use of piperidine and other amines as catalysts for the Knoevenagel condensation is a well-established method documented in numerous organic chemistry textbooks and primary literature for decades.[1]

Amidines and Guanidines: Highly Efficient Basic Catalysts

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU ) is a strong, non-nucleophilic amidine base that has proven to be a highly efficient catalyst. A particularly noteworthy development is the use of a DBU/water complex, which functions as a Brønsted base and promotes the reaction under environmentally benign conditions.[5]

  • Expertise & Experience: The DBU/water system demonstrates excellent catalytic activity for a broad range of aldehydes and active methylene compounds, often proceeding smoothly at room temperature with short reaction times.[5] This avoids the need for harsh solvents or high temperatures.

  • Trustworthiness: The protocol is characterized by its simplicity, high yields, and the recyclability of the catalytic system, which aligns with the principles of green chemistry. The formation of a Brønsted base in water appears to greatly enhance the nucleophilicity of the active methylene compound.[5]

  • Authoritative Grounding: Research has shown this method to be applicable to even sluggish ketones, highlighting the superior catalytic activity of the DBU/water mixture compared to conventional catalysts or DBU alone.[5]

Organophosphine Catalysts: A Mild and Solvent-Free Approach

Triphenylphosphine (TPP) has emerged as a novel, mild, and efficient organocatalyst for the Knoevenagel condensation.[6] This method often proceeds under solvent-free conditions, and reaction rates can be significantly accelerated by microwave irradiation.

  • Expertise & Experience: TPP catalysis is notable for its operational simplicity and clean reaction profiles, typically affording products in excellent yields and with high (E)-stereoselectivity.[6] It is effective for a wide array of aldehydes, including aliphatic, aromatic, and heterocyclic variants.

  • Trustworthiness: The solvent-free nature of this protocol is a significant environmental advantage. The reaction avoids the formation of Michael adducts, which can be a problematic side reaction with strongly basic catalysts.

  • Authoritative Grounding: Studies have demonstrated that TPP is a powerful catalyst for this transformation, offering high conversions and avoiding the use of hazardous solvents.[6]

Ionic Liquids: Green and Recyclable Catalysts

Room temperature ionic liquids (ILs), such as diisopropylethylammonium acetate (DIPEAc ), have been successfully employed as catalysts.[1] They can function as both the catalyst and the reaction medium, often leading to high catalytic activity and selectivity.

  • Expertise & Experience: IL-catalyzed Knoevenagel condensations are attractive due to their potential for catalyst recycling, large substrate scope, and often milder reaction conditions. DIPEAc, for instance, has been shown to produce cyanoacrylates in good to excellent yields with shorter reaction times.[1]

  • Trustworthiness: The key advantage of ILs lies in their negligible vapor pressure, which reduces air pollution. However, the viscosity and cost of some ILs, as well as the product separation process, must be considered for large-scale applications.

  • Authoritative Grounding: The use of various ionic liquids as catalysts for Knoevenagel condensations is a well-documented strategy in green chemistry, aiming to replace volatile and toxic organic solvents.[1]

Data Presentation: Catalyst Performance Summary

The following table summarizes the performance of different catalysts for the Knoevenagel condensation between various aldehydes and ethyl cyanoacetate, providing a comparative basis for their efficacy.

Catalyst SystemAldehyde SubstrateReaction ConditionsTimeYield (%)Key AdvantagesReference
Piperidine Aromatic AldehydesEthanol, Reflux6-24 h54-81Low cost, well-established[3][4]
DBU/Water Aromatic/AliphaticWater, Room Temp.5-30 min90-98Green solvent, fast, high yield, recyclable[5]
Triphenylphosphine Aromatic/AliphaticSolvent-free, 80°C (or MW)1-5 h90-98Solvent-free, high yield, clean reaction[6]
DIPEAc (Ionic Liquid) Aromatic AldehydesHexane, 65-70°C1-2 h85-95Recyclable catalyst, good yields[1]
DABCO/[HyEtPy]Cl Aromatic AldehydesEthanol, Room Temp.5-40 min83-99Fast, excellent yields, mild conditions[7]

Note: Yields are reported for the condensation product (ethyl cyanoacrylate derivative). The reaction with acetaldehyde to form the precursor to 2-Cyano-2-butenoic acid is expected to follow similar trends in efficacy.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for synthesizing the ethyl ester precursor to 2-Cyano-2-butenoic acid using representative catalytic systems.

Protocol 1: Classic Piperidine-Catalyzed Synthesis

This protocol represents a traditional and cost-effective method.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl cyanoacetate (11.3 g, 0.1 mol) and ethanol (30 mL).

  • Reagent Addition: Add acetaldehyde (4.4 g, 0.1 mol) to the mixture, followed by the dropwise addition of piperidine (0.85 g, 0.01 mol) as the catalyst.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.

  • Purification: Add water (50 mL) and extract the product with diethyl ether (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield crude ethyl 2-cyano-2-butenoate. Purify further by vacuum distillation.

Protocol 2: Green DBU/Water-Catalyzed Synthesis

This protocol highlights a modern, environmentally friendly approach.[5]

  • Catalyst Preparation: Prepare the DBU/water complex by mixing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.52 g, 0.01 mol) with water (25 mL) in a 100 mL round-bottom flask.

  • Reaction Setup: To the catalyst mixture, add ethyl cyanoacetate (11.3 g, 0.1 mol) and acetaldehyde (4.4 g, 0.1 mol) at room temperature with vigorous stirring.

  • Reaction: Stir the mixture at room temperature for 30-60 minutes. The reaction is often rapid and can be monitored by TLC.

  • Work-up: Upon completion, the product often separates as an oil. Extract the mixture with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to obtain the product. The aqueous layer containing the DBU catalyst can potentially be reused.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Combine Reactants (Ethyl Cyanoacetate, Acetaldehyde) and Solvent/Medium start->setup add_catalyst Add Catalyst (e.g., Piperidine or DBU/Water) setup->add_catalyst react Stir/Heat under Controlled Temperature add_catalyst->react monitor Monitor Progress (TLC) react->monitor monitor->react Continue if incomplete quench Quench Reaction & Remove Solvent monitor->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify Product (Distillation/Chromatography) dry->purify product Final Product: Ethyl 2-Cyano-2-butenoate purify->product

Caption: A generalized workflow for the synthesis of ethyl 2-cyano-2-butenoate.

Protocol 3: Hydrolysis to 2-Cyano-2-butenoic Acid
  • Setup: Dissolve the purified ethyl 2-cyano-2-butenoate (0.1 mol) in a mixture of ethanol (50 mL) and water (50 mL).

  • Hydrolysis: Add sodium hydroxide (4.4 g, 0.11 mol) and stir the mixture at room temperature for 4-6 hours until the ester is fully consumed (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~2. A precipitate of 2-Cyano-2-butenoic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Conclusion and Authoritative Insights

The synthesis of 2-Cyano-2-butenoic acid via the Knoevenagel condensation offers a variety of catalytic pathways, each with distinct advantages.

  • For cost-effectiveness and simplicity on a laboratory scale, traditional piperidine catalysis remains a viable option.

  • For process efficiency, speed, and high yields under mild conditions, the DBU/water system is an outstanding choice, embodying the principles of green chemistry.[5]

  • For applications demanding strictly neutral, solvent-free conditions and high selectivity, triphenylphosphine presents a compelling modern alternative.[6]

The selection of an optimal catalyst is not a one-size-fits-all decision. It requires a careful balancing of factors including reaction yield, selectivity, cost of reagents, reaction conditions, and environmental impact. This guide provides the foundational data and protocols to empower researchers to select the most appropriate catalytic system to accelerate their research and development goals.

References

  • Yadav, J. S., Reddy, B. V. S., Basak, A. K., Visali, B., Narsaiah, A. V., & Nagaiah, K. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551. [Link]

  • Shan, W., Wang, Y., & Zhang, Y. (2012). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society, 33(1), 264-266. [Link]

  • Giddh, P., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1). [Link]

  • Kim, J. K., et al. (2006). Microwave Enhanced Knoevenagel Condensation of Ethyl Cyanoacetate with Aldehydes. Bulletin of the Korean Chemical Society, 27(9), 1381-1382. [Link]

  • Ji, S. J., et al. (2012). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances, 2(1), 245-249. [Link]

  • da Silva, G. P. V., et al. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Medicinal Chemistry. [Link]

  • da Silva, G. P. V., et al. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Medicinal Chemistry, 16(1), 819-835. [Link]

Sources

Comparative

In-vitro Profiling of 2-Cyano-2-butenoic Acid Derivatives as DHODH Inhibitors

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Scaffold & The Target The 2-cyano-2-butenoic acid scaffold—specifically the (Z)-2-cyano-...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Scaffold & The Target

The 2-cyano-2-butenoic acid scaffold—specifically the (Z)-2-cyano-3-hydroxy-but-2-enoic acid amides —represents a privileged structure in medicinal chemistry, most notably utilized in Teriflunomide (the active metabolite of Leflunomide). These derivatives function as potent, non-competitive inhibitors of Dihydroorotate Dehydrogenase (DHODH) , a rate-limiting enzyme in de novo pyrimidine biosynthesis.[1]

Unlike competitive inhibitors that target the substrate (dihydroorotate) binding site, these derivatives bind within the hydrophobic ubiquinone tunnel of the enzyme. This guide compares the in-vitro performance of this class against alternative DHODH inhibitors (e.g., Brequinar, Vidofludimus) and provides a validated protocol for their enzymatic assessment.

Mechanistic Insight: The Ubiquinone Tunnel Blockade

To understand the efficacy of 2-cyano-2-butenoic acid derivatives, one must visualize the electron transfer chain within the DHODH enzyme.

Mechanism:

  • Oxidation: DHODH oxidizes dihydroorotate to orotate via a flavin mononucleotide (FMN) cofactor.[2][3]

  • Electron Transfer: Reduced FMN (FMNH2) must regenerate by transferring electrons to Ubiquinone (CoQ10) in the mitochondrial inner membrane.

  • Inhibition: Teriflunomide-class derivatives occupy the ubiquinone-binding tunnel, preventing re-oxidation of FMN. This halts pyrimidine synthesis, causing cell cycle arrest in rapidly proliferating T- and B-lymphocytes.[1]

Diagram: DHODH Inhibition Pathway

DHODH_Pathway Substrate Dihydroorotate Product Orotate Substrate->Product Oxidation Enzyme DHODH (FMN) Substrate->Enzyme Pyrimidine Pyrimidine Synthesis Product->Pyrimidine Enzyme_Red DHODH (FMNH2) Enzyme->Enzyme_Red Reduction Enzyme_Red->Enzyme Regeneration CoQ Ubiquinone (CoQ) Enzyme_Red->CoQ e- Transfer CoQ_Red Ubiquinol CoQ->CoQ_Red Electron Acceptor Inhibitor 2-Cyano-butenoic Derivatives (Teriflunomide) Inhibitor->Enzyme_Red Blocks Ubiquinone Tunnel Binding CellCycle T-Cell Proliferation (S-Phase) Pyrimidine->CellCycle

Figure 1: Mechanism of Action.[1][4][5][6][7][8][9][10] The inhibitor blocks the critical electron transfer step from FMNH2 to Ubiquinone, stalling the catalytic cycle.

Comparative Performance Analysis

The following data synthesizes in-vitro potency (IC50) and selectivity profiles of 2-cyano-2-butenoic acid derivatives compared to other structural classes.

Table 1: In-Vitro Potency Landscape (Human DHODH)
CompoundScaffold ClasshDHODH IC50 (nM)Binding ModeKey Characteristics
Teriflunomide 2-Cyano-3-hydroxy-but-2-enoic acid307 ± 45 Ubiquinone TunnelHigh metabolic stability; long half-life; active metabolite of Leflunomide.
Brequinar Quinoline-4-carboxylic acid~10 - 20 Ubiquinone TunnelHigher potency but narrower therapeutic window due to toxicity.
Vidofludimus Cycloalkenyl-carboxylic acid134 Ubiquinone TunnelImproved safety profile; anti-inflammatory properties (IL-17 suppression).
S416 (Novel) 2-Cyano-butenoic analog7.5 Ubiquinone TunnelNext-gen derivative; 40x more potent than Teriflunomide; broad-spectrum antiviral activity.

Expert Insight: While Brequinar exhibits superior raw potency (lower IC50), the 2-cyano-2-butenoic acid scaffold (Teriflunomide) offers a more balanced pharmacokinetic profile. The "S416" analog demonstrates that this scaffold is not fully optimized; modifications to the phenyl ring attached to the amide can yield nanomolar potency rivaling quinolines.

Validated Experimental Protocol: DCIP Reduction Assay

Objective: Determine the IC50 of 2-cyano-2-butenoic acid derivatives against human DHODH. Principle: The assay utilizes 2,6-dichloroindophenol (DCIP) as a terminal electron acceptor. As DHODH oxidizes dihydroorotate, electrons are transferred to CoQ (decylubiquinone) and subsequently to DCIP, causing a reduction in absorbance at 600 nm (Blue


 Colorless).[2]
Reagents & Preparation[2][11][12][13][14][15]
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

  • Substrate Mix: 500 µM Dihydroorotate (DHO), 100 µM Decylubiquinone (cofactor), 60 µM DCIP.

  • Enzyme: Recombinant Human DHODH (residues 30–396).

  • Test Compounds: Dissolve Teriflunomide/Analogs in DMSO (Final DMSO < 1%).

Step-by-Step Workflow
  • Plate Setup: Use clear, flat-bottom 96-well plates.

  • Inhibitor Addition: Add 2 µL of compound (serial dilution) or DMSO control to wells.

  • Enzyme Pre-incubation: Add 88 µL of Enzyme Mix (diluted in Assay Buffer to ~10-20 nM final conc). Incubate for 10 minutes at 25°C . Critical: This allows the inhibitor to equilibrate with the ubiquinone tunnel.

  • Reaction Initiation: Add 10 µL of 10x Substrate Mix (DHO + CoQ + DCIP).

  • Kinetic Read: Immediately measure Absorbance at 600 nm (OD600) every 30 seconds for 10–20 minutes.

  • Data Analysis: Calculate the slope (Vmax) of the linear portion of the curve. Normalize to DMSO control (100% activity).

Assay Validation Logic
  • Z' Factor: Must be > 0.5 for robust screening.

  • Reference Control: Run Brequinar (positive control) to verify assay sensitivity.

  • Interference Check: 2-cyano derivatives are generally stable, but ensure compounds do not absorb at 600 nm themselves.

Workflow Diagram

Assay_Protocol Start Start: 96-Well Plate Setup Step1 Add Test Compounds (DMSO Serial Dilution) Start->Step1 Step2 Add hDHODH Enzyme (10-20 nM Final) Step1->Step2 Step3 Pre-Incubation (10 min @ 25°C) Step2->Step3 Allow Binding Step4 Add Substrate Mix (DHO + CoQ + DCIP) Step3->Step4 Initiate Reaction Step5 Kinetic Measurement (OD600 every 30s for 15 min) Step4->Step5 Real-time Data Analysis Calculate Vmax (Slope) & Fit IC50 Curve Step5->Analysis

Figure 2: DCIP Reduction Assay Workflow. A self-validating kinetic protocol for DHODH inhibition.

Expert Commentary & Troubleshooting

1. Species Selectivity: Researchers must be cautious when using rodent models. Teriflunomide is significantly more potent against human DHODH than rat DHODH. If testing in murine cell lines, expect a shift in IC50 (often 10-fold higher). For preclinical in vivo efficacy, ensure the derivative is optimized for the specific species' enzyme isoform.

2. Prodrug vs. Active Metabolite: If testing Leflunomide in vitro, you must chemically open the isoxazole ring to form the active 2-cyano-butenoic acid species (Teriflunomide) before the assay. Leflunomide itself has negligible affinity for DHODH in cell-free systems.

  • Conversion Protocol: Incubate Leflunomide in alkaline buffer (pH > 10) or treat with plasma esterases prior to the DHODH assay.

3. Solubility limits: The 2-cyano-3-hydroxy-but-2-enoic acid scaffold is acidic (pKa ~5.5). In standard physiological buffers (pH 7.4–8.0), it exists as an enolate anion, which improves solubility compared to neutral amides. However, highly lipophilic analogs (e.g., biphenyl derivatives) may precipitate above 50 µM.

References

  • Teriflunomide and Its Mechanism of Action in Multiple Sclerosis. National Institutes of Health (PMC). [Link]

  • Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors. National Institutes of Health (PMC). [Link]

  • Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals. Protein & Cell (Oxford Academic). [Link][4][5][11]

  • Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis. Haematologica. [Link]

Sources

Validation

Structure-Activity Relationship of 2-Cyano-2-butenoic Acid Analogs: A Comparative Guide for DHODH Inhibitors

As drug development shifts toward highly targeted immunomodulators and broad-spectrum antivirals, 2-cyano-2-butenoic acid analogs have emerged as a cornerstone chemical class. Most notably represented by teriflunomide (t...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development shifts toward highly targeted immunomodulators and broad-spectrum antivirals, 2-cyano-2-butenoic acid analogs have emerged as a cornerstone chemical class. Most notably represented by teriflunomide (the active metabolite of the prodrug leflunomide) and laflunimus, these compounds are potent inhibitors of human dihydroorotate dehydrogenase (hDHODH).

This guide provides an objective, data-driven analysis of the structure-activity relationship (SAR) of this class, compares their performance against alternative hDHODH inhibitors, and establishes a self-validating experimental protocol for evaluating novel analogs.

Mechanistic Rationale & Pathway Architecture

To understand the SAR of 2-cyano-2-butenoic acid derivatives, one must first understand their target. hDHODH is a mitochondrial enzyme responsible for catalyzing the fourth, rate-limiting step of de novo pyrimidine biosynthesis: the oxidation of dihydroorotate to orotate .

While resting cells rely on the pyrimidine salvage pathway, rapidly proliferating cells—such as activated T and B lymphocytes in autoimmune diseases (e.g., Multiple Sclerosis, Rheumatoid Arthritis)—depend entirely on the de novo pathway. By binding to the ubiquinone-binding channel of hDHODH, 2-cyano-2-butenoic acid analogs block this pathway, exerting a potent but reversible cytostatic effect .

Pathway DHO Dihydroorotate (DHO) DHODH hDHODH Enzyme (Mitochondrial) DHO->DHODH Binds ORO Orotate DHODH->ORO Catalyzes UMP UMP Synthesis & Cell Proliferation ORO->UMP Downstream TERI 2-Cyano-2-butenoic Acid Analogs TERI->DHODH Inhibits

Fig 1. Inhibition of de novo pyrimidine synthesis by 2-cyano-2-butenoic acid analogs via DHODH.

Structure-Activity Relationship (SAR) Mapping

The pharmacological efficacy of 2-cyano-2-butenoic acid analogs is dictated by three distinct structural domains. Modifying these domains directly alters the binding thermodynamics within the hDHODH ubiquinone tunnel.

A. The Enol-Amide Core (Hydrogen Bonding Hub)

The core scaffold exists in a tautomeric equilibrium, heavily favoring the enol form in physiological conditions.

  • The Hydroxyl (-OH) Group: Acts as an indispensable hydrogen bond donor. Crystallographic data shows it coordinates directly with key tyrosine residues (e.g., Tyr356) in the active site. Masking this hydroxyl group (e.g., via etherification) completely abolishes inhibitory activity.

  • The Cyano (-CN) Group: Being strongly electron-withdrawing, the cyano group increases the acidity of the enol proton, stabilizing the enolate anion. This negative charge is critical for electrostatic interactions with basic residues in the binding pocket.

B. The Aryl Ring Substitutions (Hydrophobic Anchoring)

The amide nitrogen is typically linked to an aryl ring. The substitution pattern on this ring is the primary driver of binding affinity.

  • Para-Trifluoromethyl (-CF3) Group: Found in teriflunomide, the -CF3 group is highly lipophilic and occupies a deep, hydrophobic sub-pocket of the enzyme. It displaces ordered water molecules upon binding, providing a massive entropic boost that drives the IC50 from the micromolar down to the nanomolar range .

  • Meta-Methyl Additions: Adding a methyl group to the meta position (as seen in some advanced analogs) can lock the aryl ring into a favorable dihedral angle, improving pharmacokinetic half-life without sacrificing potency.

C. The C3 Alkyl Tail (Metabolic Stability)
  • Methyl vs. Cyclopropyl: Teriflunomide utilizes a simple methyl group at the C3 position. However, replacing this with a cyclopropyl ring (yielding laflunimus) provides a rigid, bulky surface that enhances metabolic stability against hepatic oxidative degradation while maintaining low-nanomolar target affinity.

Objective Comparison with Alternative hDHODH Inhibitors

When selecting an hDHODH inhibitor for preclinical development, 2-cyano-2-butenoic acid analogs must be weighed against other chemical classes, such as quinoline-4-carboxylic acids (Brequinar) and cyclopentenone derivatives (Vidofludimus).

While Brequinar is objectively more potent at the target level, its high cytotoxicity results in a narrow therapeutic window, leading to its failure in Phase II oncology and immunosuppression trials. Conversely, 2-cyano-2-butenoic acid analogs exhibit a cytostatic rather than cytotoxic profile, making them far superior for chronic administration in autoimmune indications .

Quantitative Performance Summary
Compound NameChemical ScaffoldhDHODH IC50 (nM)Primary IndicationCytotoxicity Profile
Teriflunomide 2-Cyano-2-butenoic acid~145Multiple SclerosisLow (Cytostatic)
Laflunimus 2-Cyano-2-butenoic acid~120Neuropathic PainLow (Cytostatic)
Brequinar Quinoline-4-carboxylic acid~10 - 20Oncology / AntiviralHigh (Cytotoxic)
Vidofludimus Cyclopentenone derivative~130IBD / SLELow

Self-Validating Experimental Methodology: hDHODH Inhibition Assay

To accurately evaluate the SAR of novel 2-cyano-2-butenoic acid analogs, researchers must utilize an assay that isolates hDHODH activity from broader mitochondrial respiration. The following protocol uses 2,6-dichloroindophenol (DCIP) as a colorimetric surrogate.

Causality Check: DCIP is utilized because it acts as a terminal electron acceptor. As hDHODH oxidizes dihydroorotate, Coenzyme Q (CoQ) is reduced, which subsequently reduces DCIP, turning it from blue to colorless. This allows for precise spectrophotometric tracking of enzyme kinetics.

Workflow Step1 1. Recombinant hDHODH Preparation Step2 2. Compound Incubation (SAR Analogs) Step1->Step2 Step3 3. Substrate Addition (DHO + DCIP/CoQ) Step2->Step3 Step4 4. Spectrophotometric Readout (600 nm) Step3->Step4 Step5 5. IC50 Calculation & SAR Mapping Step4->Step5

Fig 2. Self-validating high-throughput screening workflow for hDHODH inhibitor evaluation.

Step-by-Step Protocol
  • Reagent Preparation: Prepare the assay buffer (50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0). Critical Step: The inclusion of 0.1% Triton X-100 is mandatory to prevent non-specific aggregation of highly lipophilic analogs (like those with -CF3 groups), which would otherwise result in false-positive inhibition.

  • Enzyme Equilibration: Add recombinant human DHODH (10 nM final concentration) to a 96-well plate. Add varying concentrations of the 2-cyano-2-butenoic acid analog (ranging from 0.1 nM to 100 μM). Incubate for 15 minutes at 25°C. Causality: Pre-incubation is required because these analogs bind deeply within the ubiquinone tunnel, a process that relies on the conformational "breathing" of the enzyme.

  • Reaction Initiation: Initiate the reaction by adding a substrate master mix containing L-dihydroorotate (L-DHO, 1 mM), Coenzyme Q10 (CoQ, 100 μM), and DCIP (50 μM).

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Monitor the decrease in absorbance at 600 nm continuously for 10 minutes at 25°C. Calculate the initial velocity (

    
    ) using the linear portion of the curve (extinction coefficient of DCIP = 18.8 mM⁻¹ cm⁻¹).
    
  • Data Validation: The assay system is self-validating if the calculated Z'-factor between the vehicle control (1% DMSO) and the positive control (10 μM Brequinar) is > 0.6. Plot the fractional activity (

    
    ) against the log of the inhibitor concentration to derive the IC50 via non-linear regression.
    

References

  • Synthesis, Structure−Activity Relationships, and Pharmacokinetic Properties of Dihydroorotate Dehydrogenase Inhibitors: 2-Cyano-3-cyclopropyl-3-hydroxy- N-[3'-methyl-4'-(trifluoromethyl)phenyl]propenamide and Related Compounds Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Unveiling the antiviral capabilities of targeting Human Dihydroorotate Dehydrogenase against SARS-CoV-2 bioRxiv URL:[Link]

  • Structural Optimization and Structure–Activity Relationship of 4-Thiazolidinone Derivatives as Novel Inhibitors of Human Dihydroorotate Dehydrogenase Molecules (MDPI) URL:[Link]

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 2-Cyano-2-butenoic Acid

[1][2] Part 1: Core Directive & Executive Summary 2-Cyano-2-butenoic acid (CAS: 14473-59-7 / 759-72-8) presents a dual chemical hazard profile: it acts as both a corrosive organic acid and a nitrile-bearing compound .[1]...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Part 1: Core Directive & Executive Summary

2-Cyano-2-butenoic acid (CAS: 14473-59-7 / 759-72-8) presents a dual chemical hazard profile: it acts as both a corrosive organic acid and a nitrile-bearing compound .[1] Improper disposal carries the risk of mobilizing hydrogen cyanide (HCN) gas if subjected to strong mineral acids or inappropriate thermal degradation, alongside the standard risks of chemical burns.[1]

Immediate Operational Directive:

  • Do NOT dispose of via sink/sewer.[2]

  • Do NOT mix with strong oxidizers or mineral acids.

  • Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.

Part 2: Scientific Integrity & Logic (Technical Guide)

Chemical Identity & Hazard Characterization

To dispose of this compound safely, one must understand its reactivity profile.[1] The nitrile group (-CN) attached to the alkene backbone confers stability but remains susceptible to hydrolysis or decomposition under extreme conditions.

PropertyDataRelevance to Disposal
CAS Number 14473-59-7 (or 759-72-8)Unique identifier for waste manifests.
Molecular Formula C₅H₅NO₂Organic content suitable for incineration.
Physical State Solid (Crystalline powder)Requires dissolution or solid waste packaging.
Acidity (pKa) ~2.5 - 3.5 (Estimated)Corrosive. Must be segregated from bases.
GHS Hazards Skin Corr.[3][4][5][6][7][8] 1B, Eye Dam. 1Requires full PPE (Face shield, Nitrile gloves).[1]
Reactivity Incompatible with Oxidizers, Strong BasesRisk of exothermic reaction or polymerization.[1]
Segregation & Compatibility Protocol

The Causality of Segregation: Disposal accidents with cyano-substituted acids often stem from treating them purely as "acids" or purely as "organics."

  • Acid Risk: Mixing with bleach (sodium hypochlorite) or other oxidizers can generate toxic chloramines or cyanogen chloride.

  • Nitrile Risk: While less labile than inorganic cyanides, mixing with concentrated sulfuric acid can promote hydrolysis to amides/ammonia or, under thermal stress, release HCN.[1]

Compatibility Matrix:

  • Compatible: Organic solvents (Acetone, Ethanol), other weak organic acids.[1]

  • INCOMPATIBLE (Do Not Mix):

    • Sodium Hypochlorite (Bleach)

    • Concentrated Nitric or Sulfuric Acid

    • Strong Bases (Sodium Hydroxide) – Risk of rapid exothermic neutralization.

Step-by-Step Disposal Workflow
Phase A: Preparation & Packaging
  • Personal Protective Equipment (PPE):

    • Wear double nitrile gloves (standard latex is insufficient for permeation resistance against acidic nitriles).

    • Use a chemical fume hood for all transfer operations to mitigate dust inhalation.

    • Wear safety goggles and a lab coat.[9][10]

  • Waste Stream Selection:

    • Solid Waste: If the reagent is pure/solid, package it in its original container or a compatible HDPE wide-mouth jar.[1]

    • Liquid Waste (Solutions): If dissolved, place in the "Organic Acid" or "Toxic Organic" waste stream.

    • Critical Note: Do NOT place in "General Organic" bins if those bins contain oxidizers or unknown mixtures.

Phase B: Labeling & Storage
  • Labeling:

    • Mark the container clearly with the full chemical name: "2-Cyano-2-butenoic acid" .

    • Affix GHS Hazard stickers: Corrosive and Toxic .

    • Add the specific warning: "DO NOT MIX WITH OXIDIZERS."

  • RCRA Classification (USA):

    • While not always assigned a specific "P" or "U" code, it typically falls under D002 (Corrosive) if liquid/aqueous with pH < 2.[1]

    • If the waste stream is destined for incineration, it may simply be classified as "Hazardous Waste - Organic / Toxic." [1]

Phase C: Final Destruction
  • Method: The only validated destruction method for cyano-functionalized organics is High-Temperature Incineration (typically >1000°C) with secondary combustion chambers. This ensures the complete oxidation of the nitrile group to N₂ and CO₂, preventing HCN release.[1]

  • Protocol: Transfer custody to your facility's EHS (Environmental Health & Safety) team or a licensed waste hauler (e.g., Veolia, Clean Harbors).[1]

Part 3: Visualization & Formatting

Disposal Decision Tree

This logic flow ensures the material ends up in the correct stream, preventing dangerous cross-contamination.[1]

DisposalFlow Start Waste: 2-Cyano-2-butenoic acid StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid (Pure Substance) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid ContainerSolid Package in HDPE Jar or Original Container Solid->ContainerSolid SolventCheck Solvent Type? Liquid->SolventCheck Label Label: 'Contains Nitriles' Add 'Corrosive' Sticker ContainerSolid->Label OrgSolvent Organic Solvent (Ethanol/DMSO) SolventCheck->OrgSolvent AqSolvent Aqueous Solution SolventCheck->AqSolvent StreamOrg Stream: FLAMMABLE/TOXIC ORGANIC OrgSolvent->StreamOrg StreamAq Stream: CORROSIVE ACID (TOXIC) AqSolvent->StreamAq StreamOrg->Label StreamAq->Label Pickup Schedule EHS Pickup (Incineration) Label->Pickup

Caption: Operational workflow for segregating and packaging 2-Cyano-2-butenoic acid waste based on physical state.

Emergency Spill Response Procedure

If a spill occurs during disposal:

  • Evacuate: Clear the immediate area.

  • PPE: Don chemical-resistant gloves, lab coat, and respiratory protection (if dust is present).[1]

  • Neutralization (Spill Only):

    • Cover the spill with a dry soda ash or calcium carbonate (spill pillow) to neutralize acidity.

    • Warning: Do NOT use bleach.

  • Collection: Scoop the absorbed material into a hazardous waste pail. Label as "Spill Debris: 2-Cyano-2-butenoic acid."[1]

References

  • National Institute of Standards and Technology (NIST). (2023). 2-Butenoic acid, 2-cyano-3-methyl-, ethyl ester Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). Available at: [Link]

  • Princeton University EHS. (2023). Laboratory Waste Disposal Guide: Organic Acids and Nitriles. Available at: [Link]

Sources

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Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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